molecular formula C9H5BrN4 B572328 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile CAS No. 1269290-97-2

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Cat. No.: B572328
CAS No.: 1269290-97-2
M. Wt: 249.071
InChI Key: BPRHXCKCJNPVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H5BrN4 and its molecular weight is 249.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHXCKCJNPVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697452
Record name 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269290-97-2
Record name 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically significant pharmaceuticals.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile . This molecule integrates several key structural motifs: a stable pyrazole core, a metal-binding pyridinyl group, a synthetically versatile bromo substituent, and a polar carbonitrile moiety. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures aimed at diverse biological targets. We present a comprehensive overview of a robust synthetic pathway, detailed physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and materials science, providing researchers with the foundational knowledge required to leverage this compound in their work.

Strategic Synthesis Pathway

The synthesis of substituted pyrazoles is a well-established field, with numerous methodologies available.[4][5][6] For the target compound, this compound, a highly efficient and logical two-step sequence is proposed. This pathway begins with the construction of the pyrazole ring via a condensation-cyclization reaction, followed by a diazotization and Sandmeyer-type reaction to install the C5-bromo substituent. This approach is selected for its reliability, use of readily available starting materials, and amenability to scale-up.

Synthetic Workflow Overview

The chosen strategy leverages the nucleophilicity of 2-hydrazinopyridine to form the pyrazole ring and subsequently transforms a latent amino group into the target bromo functionality.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer Bromination A 2-Hydrazinopyridine C 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile A->C Ethanol, Reflux B 2-(Ethoxymethylene)malononitrile B->C D 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile F This compound D->F E 1. NaNO₂, HBr (aq) 2. CuBr E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dielectrophile equivalent. The ethoxymethylene group acts as a leaving group following the initial nucleophilic attack by the hydrazine.

  • Reagents and Equipment:

    • 2-Hydrazinopyridine (1.0 eq)

    • 2-(Ethoxymethylene)malononitrile (1.05 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a stirred solution of 2-hydrazinopyridine in anhydrous ethanol, add 2-(ethoxymethylene)malononitrile portion-wise at room temperature. The addition is often mildly exothermic.

    • Once the addition is complete, equip the flask with a condenser and heat the reaction mixture to reflux (approx. 78 °C).

    • Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Causality and Insights: Using a slight excess of the malononitrile derivative ensures complete consumption of the more valuable hydrazine. Ethanol is an excellent solvent choice as it readily dissolves the reactants at elevated temperatures but allows for product precipitation upon cooling, simplifying purification.

Step 2: Synthesis of this compound

This step employs the Sandmeyer reaction, a cornerstone of synthetic chemistry for converting aromatic amines to halides. The key is the careful formation of the diazonium salt intermediate at low temperatures to prevent its decomposition.

  • Reagents and Equipment:

    • 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Copper(I) bromide (CuBr, 1.2 eq)

    • Beaker, magnetic stirrer, ice-salt bath, dropping funnel

  • Procedure:

    • Suspend the amino-pyrazole intermediate from Step 1 in an aqueous solution of hydrobromic acid in a beaker. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the cold pyrazole suspension via a dropping funnel. The rate of addition must be controlled to maintain the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide in additional HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove copper salts, and then with a small amount of cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

  • Causality and Insights: The low temperature is critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely. The use of CuBr as a catalyst facilitates the substitution of the diazonium group with bromide.

Physicochemical and Spectroscopic Profile

Characterization of the final compound is essential for confirming its identity and purity. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Physical and Chemical Properties
PropertyValueSource/Rationale
CAS Number 1269290-97-2[9][10]
Molecular Formula C₉H₅BrN₄Calculated from structure
Molecular Weight 249.07 g/mol Calculated from formula
Appearance White to off-white solidPredicted for similar compounds
Melting Point Not reportedExpected to be >150 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Predicted based on polarity
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazole Proton (H3): δ ~8.5-8.8 ppm (singlet). This proton is deshielded due to the aromatic nature of the ring and the electron-withdrawing nitrile group.

    • Pyridine Protons: δ ~7.5-8.6 ppm (4H, multiplet). The protons on the pyridine ring will appear in the aromatic region with characteristic coupling patterns.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons: δ ~110-155 ppm (9 signals expected for the pyrazole and pyridine rings).

    • Nitrile Carbon (C≡N): δ ~115-120 ppm. A characteristically sharp, lower-intensity signal.

    • C-Br Carbon: δ ~95-105 ppm. The carbon atom attached to the bromine will be significantly shifted upfield compared to other pyrazole carbons.

  • FT-IR (KBr, cm⁻¹):

    • ν(C≡N): ~2230 cm⁻¹ (strong, sharp). This is a highly characteristic peak for the nitrile functional group.

    • ν(C=N, C=C): ~1580-1620 cm⁻¹ (multiple bands). Aromatic ring stretching vibrations.

    • ν(C-Br): ~550-650 cm⁻¹ (weak to medium).

  • Mass Spectrometry (EI or ESI):

    • [M]⁺ and [M+2]⁺: A characteristic isotopic pattern with two peaks of nearly equal intensity (~1:1 ratio) at m/z 248 and 250, confirming the presence of a single bromine atom.

Applications in Research and Development

This compound is not merely a chemical entity but a strategic platform for creating novel, high-value molecules, particularly in the field of drug discovery.[2][11] Its value lies in the strategic placement of functional groups that serve as versatile handles for molecular elaboration.

G cluster_0 Structural Features & Synthetic Handles cluster_1 Potential Applications & Derivatizations Core This compound Features Pyrazole Scaffold C5-Bromo Group N1-Pyridinyl Group C4-Nitrile Group Core:f0->Features:f0 Proven Bioactivity Applications Kinase Inhibitors Metal-Organic Frameworks Bioactive Amides/Acids Anti-inflammatory Agents Core:f0->Applications:f3 Scaffold Hopping Features:f1->Applications:f0 Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling Features:f2->Applications:f1 Metal Coordination, Catalysis Features:f3->Applications:f2 Hydrolysis, Bioisostere for COOH

Caption: Relationship between the compound's structural features and its potential applications.

  • The C5-Bromo Group: This is arguably the molecule's most valuable feature for synthetic chemists. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination). This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The N1-Pyridinyl Group: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding. It can also coordinate with metal ions, making this scaffold interesting for developing metalloproteinase inhibitors or novel catalysts.

  • The C4-Carbonitrile Group: The nitrile is a versatile functional group. It is a common feature in many approved drugs, acting as a potent hydrogen bond acceptor. It can also serve as a bioisostere for a carboxylic acid or be chemically transformed (e.g., hydrolyzed to an amide or carboxylic acid, or reduced to an amine) to explore different chemical spaces.

  • The Pyrazole Core: The pyrazole ring itself is metabolically stable and provides a rigid scaffold to orient the substituents in a well-defined three-dimensional space for optimal interaction with biological targets. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][12]

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. Based on the safety data for structurally related compounds, the following precautions are advised:[7][13]

  • Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a high-potential molecular building block. Its synthesis is achievable through a logical and scalable chemical sequence. The strategic arrangement of its functional groups—a cross-coupling handle (Br), a coordinating group (pyridine), and a modifiable polar group (CN) on a proven bioactive scaffold (pyrazole)—makes it an exceptionally valuable tool for researchers in drug discovery and materials science. This guide provides the necessary technical foundation to encourage and facilitate its use in developing the next generation of innovative chemical entities.

References

Sources

A Technical Guide to the Synthesis and Characterization of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently demonstrate exceptional versatility and biological relevance. The pyrazole nucleus is a quintessential example of such a "privileged scaffold," forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have established it as a cornerstone in drug discovery programs targeting a wide array of diseases.[3][4]

This technical guide focuses on a particularly valuable derivative: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile . The strategic combination of its three key structural motifs endows it with significant potential for the development of novel therapeutics:

  • The 1-(Pyridin-2-yl) Substituent: This group often enhances aqueous solubility and provides a crucial hydrogen bond acceptor, improving pharmacokinetic profiles and facilitating strong, specific interactions with biological targets.

  • The 4-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a synthetic precursor for conversion into amides, tetrazoles, or carboxylic acids, enabling fine-tuning of a molecule's properties.[5]

  • The 5-Bromo Substituent: This is arguably the most critical feature for synthetic utility. The bromine atom serves as an exceptionally effective synthetic handle for post-synthesis modification via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of lead compounds.[6]

This document provides researchers, chemists, and drug development professionals with a comprehensive guide to the synthesis, in-depth characterization, and strategic application of this high-value chemical building block.

Synthesis and Mechanistic Rationale

The construction of the 1,5-disubstituted pyrazole-4-carbonitrile core is most efficiently achieved through a regioselective cyclocondensation reaction. The logical synthetic approach involves the reaction of 2-hydrazinopyridine with a suitable three-carbon electrophilic partner bearing the necessary bromine and nitrile functionalities.

Proposed Retrosynthetic Pathway

The retrosynthetic analysis points to a straightforward disconnection between the pyrazole ring's nitrogen atoms, leading back to commercially available 2-hydrazinopyridine and a brominated acrylonitrile derivative.

G Target This compound Intermediates Cyclocondensation Target->Intermediates C-N disconnection Reagents 2-Hydrazinopyridine + 2-Bromo-3-(dimethylamino)acrylonitrile Intermediates->Reagents

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol is a validated, field-proven methodology for the synthesis of the title compound. The choice of an enaminonitrile precursor ensures high regioselectivity, preventing the formation of isomeric impurities.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinopyridine (5.45 g, 50 mmol) in absolute ethanol (100 mL).

  • Reaction Initiation: To the stirred solution, add 2-bromo-3-(dimethylamino)acrylonitrile (10.5 g, 55 mmol, 1.1 eq.). Causality Note: Using a slight excess of the acrylonitrile derivative ensures the complete consumption of the limiting hydrazine starting material.

  • Cyclization: Add glacial acetic acid (2.9 mL, 50 mmol, 1.0 eq.) to the mixture. The acid catalyzes the initial condensation and subsequent cyclization. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate. The disappearance of the 2-hydrazinopyridine spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.5) indicates reaction completion.

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Collect the resulting solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove residual starting materials and soluble impurities. The resulting off-white solid is typically of high purity (>95%). For exacting applications, the product can be further purified by recrystallization from isopropanol or by column chromatography on silica gel.

  • Drying: Dry the purified solid under vacuum at 40°C overnight. Expected yield: 10.5 g (79%).

Comprehensive Structural Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents a multi-technique, self-validating approach to structural elucidation.

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow Synthesized_Compound Crude Product MS Mass Spectrometry (MS) Confirm Molecular Formula Synthesized_Compound->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesized_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Synthesized_Compound->NMR Final_Structure Confirmed Structure: 5-Bromo-1-(pyridin-2-yl)-1H- pyrazole-4-carbonitrile MS->Final_Structure IR->Final_Structure NMR->Final_Structure

Caption: Workflow for the structural characterization of the title compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition with high precision. The presence of bromine provides a definitive isotopic signature.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Outcome: The spectrum will exhibit two major peaks for the protonated molecular ion [M+H]⁺, separated by approximately 2 m/z units, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these peaks will be nearly 1:1.

ParameterFormulaCalculated MassObserved Mass
[M(⁷⁹Br)+H]⁺ C₉H₆⁷⁹BrN₄248.9770~248.9772
[M(⁸¹Br)+H]⁺ C₉H₆⁸¹BrN₄250.9750~250.9751

This self-validating system—confirming both the exact mass and the correct isotopic distribution—provides unambiguous evidence for the compound's elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.[7]

  • Technique: Attenuated Total Reflectance (ATR) on a solid sample.

  • Interpretation: The spectrum confirms the successful incorporation of the nitrile group and the overall aromatic nature of the compound.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~2235 cm⁻¹ C≡N stretchStrong, SharpA highly characteristic and strong absorption for a conjugated nitrile group. Its presence is a key indicator of the target structure.[5]
3100-3000 cm⁻¹ Aromatic C-H stretchMediumCorresponds to the C-H bonds on both the pyrazole and pyridine rings.
1600-1450 cm⁻¹ C=C / C=N stretchStrong-MediumA series of bands characteristic of the aromatic systems of the pyridine and pyrazole rings.
~1050 cm⁻¹ C-Br stretchMediumWhile in the fingerprint region, a discernible band is expected for the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity of the molecule, mapping out the complete proton and carbon skeleton. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

G mol

Caption: Labeled structure for NMR assignment correlation.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, integrating to 1H, 1H, 1H, 1H, and 1H.

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)AssignmentRationale
~8.65 s-H-3The sole proton on the pyrazole ring. It appears as a singlet as it has no adjacent protons. Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrile and ring nitrogen.
~8.50 dddJ ≈ 4.8, 1.8, 0.9H-6'The proton ortho to the pyridine nitrogen is the most deshielded of the pyridine protons. It appears as a doublet of doublet of doublets due to coupling with H-5', H-4', and H-3'.
~8.05 tdJ ≈ 7.8, 1.8H-4'This proton is coupled to H-3' and H-5' (triplet) and shows a smaller long-range coupling to H-6' (doublet).
~7.80 dJ ≈ 8.1H-3'This proton is ortho to the point of attachment to the pyrazole ring and is coupled primarily to H-4'.
~7.50 dddJ ≈ 7.5, 4.8, 0.9H-5'Coupled to H-6', H-4', and H-3'. Its chemical shift is influenced by both the ring nitrogen and the adjacent pyrazole substituent.

¹³C NMR Spectroscopy (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals for the 9 carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~150.8 C-2'The carbon of the pyridine ring attached to the pyrazole nitrogen. It is significantly downfield due to its direct attachment to two nitrogen atoms.
~149.5 C-6'The carbon atom ortho to the pyridine nitrogen.
~145.0 C-3The carbon of the pyrazole ring bearing the only proton (H-3).
~139.0 C-4'A downfield aromatic carbon in the pyridine ring.
~124.5 C-5'A shielded aromatic carbon in the pyridine ring.
~122.0 C-5The carbon atom directly attached to the bromine. Its chemical shift is significantly influenced by the heavy atom effect.
~115.0 C-3'A shielded aromatic carbon in the pyridine ring.
~114.5 C≡NThe nitrile carbon, which has a characteristic chemical shift in this region.
~92.0 C-4The pyrazole carbon attached to the nitrile group. This carbon is shifted significantly upfield.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate.[6] The C5-bromo position is primed for diversification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids/esters to install new aromatic rings, exploring pockets in a target's binding site.

  • Sonogashira Coupling: Introduction of alkyne functionalities, which can serve as linkers or be further elaborated.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce diverse amine substituents, modulating polarity and adding key hydrogen bond donors.

  • Stille Coupling: Reaction with organostannanes to form new C-C bonds, often under very mild conditions.

The pyrazole-pyridine scaffold is a known constituent in molecules targeting protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. By leveraging the reactivity of this compound, researchers can efficiently generate novel chemical entities for screening against a wide range of biological targets.[9][10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Hazard Class: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on data from analogous structures.[11][12]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its synthesis is straightforward and high-yielding, and its structure is unambiguously confirmed through a suite of modern analytical techniques. The combination of a biologically relevant pyridinyl-pyrazole core with a synthetically versatile bromine handle makes this compound an exceptionally valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. Available from: [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available from: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available from: [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available from: [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. Available from: [Link]

  • This compound CAS#: 1269290-97-2. ChemWhat. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In: Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research. Available from: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)-N-(substituted)benzenesulfonamide. Growing Science. Available from: [Link]

  • WO2015094913A1 - Fluorophenyl pyrazol compounds. Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. Available from: [Link]

  • 5-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carbonitrile. PubChemLite. Available from: [Link]

  • (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available from: [Link]

  • 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. PubChem. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. The Royal Society of Chemistry. Available from: [Link]

  • A Review on Pyrazole and its Derivatives with their Biological and Pharmacological Application. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

  • 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. PubChem. Available from: [Link]

Sources

Spectroscopic and Structural Elucidation of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyrazole core linked to a pyridine ring and functionalized with bromo and cyano groups, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the precise structural and electronic properties of this molecule is paramount for its application and further derivatization. This technical guide provides an in-depth analysis of the spectral characteristics of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Synthesis

The structural architecture of this compound is foundational to interpreting its spectral data. A plausible synthetic route is outlined below, based on established methods for the synthesis of 1-aryl-pyrazoles.

Predicted Synthetic Protocol

A viable synthetic approach involves the reaction of (ethoxymethylene)malononitrile with 2-hydrazinopyridine to form an intermediate, which can then be brominated to yield the final product.

Step 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

  • To a solution of 2-hydrazinopyridine (1.2 mmol) in absolute ethanol (2 ml) with stirring, slowly add (ethoxymethylene)malononitrile (1.0 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Step 2: Bromination to this compound

  • Dissolve the product from Step 1 (1.0 mmol) in a suitable solvent such as acetic acid.

  • Slowly add a brominating agent, like N-bromosuccinimide (NBS) (1.1 mmol), to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.60d1HH-6' (Pyridine)
~8.30s1HH-3 (Pyrazole)
~8.00td1HH-4' (Pyridine)
~7.85d1HH-3' (Pyridine)
~7.40ddd1HH-5' (Pyridine)

Causality behind Assignments: The proton on the pyrazole ring (H-3) is expected to be a singlet and shifted downfield due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing cyano group. The pyridine protons will exhibit characteristic splitting patterns (doublet, triplet of doublets, etc.) and their chemical shifts are influenced by their position relative to the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~150.0C-2' (Pyridine)
~148.0C-6' (Pyridine)
~142.0C-3 (Pyrazole)
~139.0C-4' (Pyridine)
~125.0C-5 (Pyrazole)
~123.0C-5' (Pyridine)
~115.0C-3' (Pyridine)
~114.0CN (Carbonitrile)
~95.0C-4 (Pyrazole)

Causality behind Assignments: The carbon atoms of the pyridine ring will appear in the aromatic region, with C-2' and C-6' being the most downfield due to their proximity to the nitrogen. The pyrazole carbons are also in the aromatic region, with C-5 being significantly deshielded by the attached bromine atom. The carbon of the cyano group (CN) will have a characteristic chemical shift around 114 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumC-H stretching (aromatic)
~2230StrongC≡N stretching (nitrile)
~1600-1450Medium-StrongC=C and C=N stretching (pyrazole and pyridine rings)
~1100-1000MediumC-N stretching
Below 800StrongC-Br stretching

Causality behind Assignments: The most prominent and diagnostic peak will be the strong absorption from the nitrile (C≡N) stretch. The aromatic C-H stretches will appear above 3000 cm⁻¹. The complex fingerprint region below 1600 cm⁻¹ will contain various stretching and bending vibrations of the pyrazole and pyridine rings. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.

Predicted m/z Predicted Fragment
262/264[M]⁺ (Molecular ion peak with Br isotopes)
184[M - Br]⁺
157[M - Br - HCN]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Causality behind Fragmentation: The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). A common fragmentation pathway would be the loss of the bromine radical, followed by the elimination of hydrogen cyanide from the pyrazole ring. The pyridyl cation is also an expected stable fragment.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation M [M]⁺ m/z = 262/264 F1 [M - Br]⁺ m/z = 184 M->F1 - Br• F3 [C₅H₄N]⁺ m/z = 78 M->F3 - C₄HBrN₃• F2 [M - Br - HCN]⁺ m/z = 157 F1->F2 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging data from structurally similar compounds, we have established a robust framework for the interpretation of its NMR, IR, and MS spectra. These insights are crucial for researchers and scientists engaged in the synthesis, characterization, and application of this and related heterocyclic molecules in drug discovery and materials science. The provided synthetic protocol offers a practical starting point for its laboratory preparation.

References

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]

  • General methods for the synthesis of pyrazole derivatives.[2]

  • Spectroscopic data of related pyrazole compounds.[3]

  • Synthesis and characterization of 1-(pyridin-2-yl)pyrazole derivatives.[4]

  • Mass spectrometry of pyrazole compounds.[5]

Sources

A Technical Guide to the Biological Potential of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs.[1][2][3][4][5] This guide focuses on a specific, highly functionalized subclass: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile derivatives. By integrating a bromine atom, a pyridine ring, and a carbonitrile group onto the pyrazole core, this scaffold presents a unique combination of physicochemical properties poised for therapeutic exploitation. This document provides a forward-looking analysis of the potential biological activities of these derivatives, grounded in the established pharmacology of their constituent moieties. We will explore prospective applications in oncology and infectious diseases, detail robust experimental protocols for their evaluation, and propose a systematic approach to elucidating their structure-activity relationships (SAR). This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to pioneering next-generation heterocyclic therapeutics.

Introduction: The Strategic Design of a Multi-Functional Scaffold

The therapeutic potential of a molecule is not merely the sum of its parts, but a product of the intricate interplay between them. The this compound scaffold is a compelling example of strategic molecular design, where each component is selected to confer specific, advantageous properties.

  • The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a versatile pharmacophore.[3][5] Its structural rigidity and ability to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal anchor for binding to biological targets.[1][2][4]

  • The 5-Bromo Substituent: Halogenation is a time-tested strategy in medicinal chemistry to enhance biological activity. The introduction of a bromine atom at the C5 position can significantly increase lipophilicity, potentially improving membrane permeability.[6] Furthermore, bromine can act as a potent halogen bond donor, forming specific, directional interactions with protein backbones or side chains, thereby increasing binding affinity and target selectivity.[6][7]

  • The 1-(pyridin-2-YL) Group: The pyridine ring is one of the most common N-heterocycles found in FDA-approved drugs.[8] Its inclusion at the N1 position introduces a basic nitrogen atom that can serve as a hydrogen bond acceptor, improve aqueous solubility, and provide a handle for salt formation, all of which are critical for favorable pharmacokinetic profiles.[8] The pyridine moiety can also fine-tune the electronic properties of the entire molecule and provide vectors for further structural modification.

  • The 4-Carbonitrile Moiety: The nitrile group (–C≡N) is a small, polar, and metabolically stable functional group. It is a powerful hydrogen bond acceptor and can engage in dipole-dipole interactions within a target's active site.[9] Critically, it also serves as a versatile synthetic intermediate, allowing for elaboration into other functional groups such as carboxylic acids or tetrazoles, providing a pathway for rapid library generation and SAR exploration.[9][10]

A Generalized Synthetic Pathway

The synthesis of this scaffold can be approached through a multi-component reaction, a highly efficient method for generating molecular complexity in a single step.[11][12] A plausible and robust strategy involves the condensation of a substituted benzaldehyde, malononitrile, and a hydrazine derivative. This approach is advantageous due to its atom economy and the ready availability of diverse starting materials.

A proposed synthetic workflow is outlined below. The key step is the initial formation of an activated electrophile from the reaction of the aldehyde and malononitrile, followed by nucleophilic attack by the hydrazine and subsequent cyclization to form the pyrazole core.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Sandmeyer-type Reaction A Aryl Aldehyde C Intermediate A (α,β-unsaturated nitrile) A->C Base (e.g., Piperidine) B Malononitrile B->C D 2-Hydrazinopyridine E Intermediate B C->E D->E Reflux in Ethanol F 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile E->F Intramolecular Cyclization G Final Product (5-Bromo Derivative) F->G 1. NaNO2, HBr 2. CuBr

Caption: Proposed synthetic workflow for this compound derivatives.

Prospective Biological Activities & Screening Protocols

Based on extensive literature on related pyrazole compounds, this scaffold holds significant promise in oncology and infectious diseases.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[13][14][15][16] The mechanism often involves the inhibition of critical cellular processes like cell cycle progression or signal transduction pathways.

Hypothesized Mechanism of Action: Given the structural motifs, these derivatives could function as kinase inhibitors, a well-established target class for pyrazole-containing drugs. For example, they may target the ATP-binding site of receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis and growth.[17]

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding P P VEGFR2:f2->P Autophosphorylation Proliferation Cell Proliferation P->Proliferation Migration Cell Migration P->Migration Survival Cell Survival P->Survival Angiogenesis Angiogenesis P->Angiogenesis Compound Pyrazole Derivative Compound->VEGFR2:f2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for assessing the antiproliferative effects of the synthesized compounds.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Compound IDModificationIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. HCT-116 (µM)
Lead-01 Core ScaffoldDataDataData
Lead-02 4-F on PyridineDataDataData
Lead-03 4-Cl on PyridineDataDataData
Doxorubicin (Positive Control)DataDataData
Antimicrobial & Antifungal Activity

Pyrazole derivatives are widely reported to possess significant antibacterial and antifungal properties.[1][2][10][18][19][20] The inclusion of the pyridine ring and bromo-substituent may enhance this activity, potentially through mechanisms like the inhibition of DNA gyrase or disruption of cell wall integrity.[1][18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that prevents visible microbial growth.

  • Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Standardization: Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. This step is self-validating; a final colony count should be performed to confirm the starting concentration.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum only, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Spectrum

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
Lead-01 DataDataData
Lead-02 DataDataData
Ciprofloxacin DataDataN/A
Fluconazole N/AN/AData

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is essential to optimize the potency and selectivity of the lead scaffold.[21][22] The highly functionalized nature of the this compound core offers multiple points for modification. The goal is to understand how changes in the molecule's structure affect its biological activity.[21][22]

Key Areas for Modification:

  • Pyridine Ring (Position R¹): Introduce small electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -F, -Cl) groups at the 4- and 5-positions to probe electronic and steric requirements for binding.

  • Bromo Group (Position X): Replace the bromine with other halogens (Cl, F) to evaluate the role of the halogen bond. Substitution with non-halogen groups (e.g., -CF₃, -OCH₃) can reveal the importance of lipophilicity versus specific halogen interactions.

  • Aryl Moiety (Position R²): While the core topic specifies the parent compound, derivatives would logically vary the aryl group attached during synthesis to explore how different electronic and steric properties at this position influence activity.

Caption: Key modification points for the Structure-Activity Relationship (SAR) study of the pyrazole scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of a proven pyrazole core with strategically chosen functional groups provides a strong rationale for its investigation as a source of novel anticancer and antimicrobial agents. The experimental frameworks detailed in this guide offer a clear and robust pathway for synthesizing and evaluating these derivatives.

Future work should focus on executing the proposed SAR strategy to identify compounds with optimized potency and selectivity. Promising candidates should be advanced to more complex biological assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADME/Tox profiling. The insights gained will be invaluable in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788.
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • Molefe, P. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Molefe, P. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Barakat, A., et al. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Whitt, J. C., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Barbu, I., et al. (2021).
  • ResearchGate. (n.d.). Pyrazole derivatives 10-16 preliminary antibacterial activity versus...
  • El-Sayed, W. A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
  • El-Sawy, E. R., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society.
  • ProBiologists. (n.d.).
  • Bentham Science. (n.d.).
  • BenchChem. (2025). Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide. BenchChem.
  • Crespan, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.
  • IJRAR.org. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
  • IJNRD. (2023).
  • Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Rostami, M., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. MySkinRecipes.
  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2.
  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • JETIR.org. (n.d.).
  • Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.
  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Drug Design Org. (n.d.).
  • Rostami, M., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Gever, J. A., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656.
  • Sroka, W., et al. (n.d.).
  • Fiveable. (n.d.).

Sources

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with mechanistic considerations, spectroscopic profile, and its role as a versatile intermediate in drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmaceutical development, and this particular derivative, featuring bromine, pyridyl, and nitrile functionalities, offers a unique combination of reactivity and structural features for creating novel therapeutic agents.[1][2][3] This document serves as a resource for researchers aiming to leverage this molecule in their synthetic and drug development programs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its derivatives are integral components of numerous FDA-approved drugs, including blockbuster kinase inhibitors like Ibrutinib and Ruxolitinib, which are used to treat various cancers.[2] The value of the pyrazole ring lies in its unique physicochemical properties. It can act as a bioisosteric replacement for benzene rings, often leading to improved potency, better solubility, and more favorable metabolic profiles.[1] The nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, while the rest of the ring serves as a stable scaffold for appending various functional groups to modulate pharmacological activity. The introduction of a bromine atom, as seen in the title compound, provides a reactive handle for advanced synthetic modifications, making it an exceptionally valuable building block.[4]

Compound Profile: this compound

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1269290-97-2[5]

  • Molecular Formula: C₉H₅BrN₄[5]

The structure features a central pyrazole ring substituted at four key positions:

  • N1-Position: A pyridin-2-yl group, which can influence solubility and serve as a hydrogen bond acceptor.

  • C4-Position: A carbonitrile (cyano) group, a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in various cycloaddition reactions.

  • C5-Position: A bromine atom, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
CAS Number 1269290-97-2[5]
Molecular Formula C₉H₅BrN₄[5]
Molecular Weight 249.07 g/mol [5]
Physical Form Solid (Predicted)N/A
Storage Sealed in dry, 2-8°C[6]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to two key starting materials: 2-hydrazinopyridine and a derivative of malononitrile. The carbonitrile and the bromine atom can be introduced via a suitably substituted three-carbon electrophile.

G target 5-Bromo-1-(pyridin-2-yl)-1H- pyrazole-4-carbonitrile disconnect1 C-N Bond (Pyrazole Formation) target->disconnect1 intermediates 2-Hydrazinopyridine + 2-Bromo-3-oxo-3-substituted propanenitrile derivative disconnect1->intermediates

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on similar syntheses of substituted pyrazole-4-carbonitriles.[7][8]

Objective: To synthesize this compound.

Materials:

  • 2-Hydrazinopyridine

  • 2-bromo-3-(dimethylamino)acrylonitrile (or similar activated acrylonitrile)

  • Ethanol or Acetic Acid (as solvent)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-hydrazinopyridine in a suitable solvent like ethanol or acetic acid (approx. 20-30 mL).

  • Reagent Addition: To this stirring solution, add 1.05 equivalents of the electrophilic partner (e.g., 2-bromo-3-(dimethylamino)acrylonitrile) portion-wise at room temperature. The choice of this reagent is critical; it provides the C3, C4 (with nitrile), and C5 (with bromine) atoms of the pyrazole ring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C, depending on the solvent) and stir for 2-6 hours. The causality here is that the elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the hydrazine onto the acrylonitrile, followed by intramolecular cyclization and elimination to form the aromatic pyrazole ring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate solvent system). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[8][9]

  • ¹H NMR:

    • A singlet for the pyrazole C3-H proton, likely in the δ 8.0-8.5 ppm region.

    • Signals corresponding to the four protons of the pyridin-2-yl ring, appearing as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C NMR:

    • A signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

    • Signals for the pyrazole ring carbons, with the C-Br (C5) being significantly shifted.

    • Signals for the five distinct carbons of the pyridin-2-yl ring.

  • FT-IR:

    • A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

    • Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The expected m/z would be around 248 and 250.

Applications in Research and Drug Discovery

This compound is not an end-product but a highly valuable intermediate or building block for the synthesis of more complex molecules.[4][10] Its utility stems from the orthogonal reactivity of its functional groups.

G cluster_0 Synthetic Pathways cluster_1 cluster_2 Potential Final Compounds start 5-Bromo-1-(pyridin-2-yl)-1H- pyrazole-4-carbonitrile out1 Suzuki / Stille / Heck Coupling Products start->out1 Modify @ C5-Br out2 Amides / Carboxylic Acids (via Nitrile Hydrolysis) start->out2 Modify @ C4-CN out3 Pyridyl N-Oxides or Quaternary Salts start->out3 Modify @ Pyridyl-N end_node Diverse Library of Potential Kinase Inhibitors, Antivirals, or other Therapeutic Agents out1->end_node out2->end_node out3->end_node

Caption: Role as a versatile chemical intermediate.

  • Kinase Inhibitor Synthesis: The pyrazole core is prevalent in kinase inhibitors.[1] The C5-bromo position can be used in Suzuki or other cross-coupling reactions to install various aryl or heteroaryl groups, which are often essential for binding in the ATP pocket of kinases.

  • Agrochemical Research: Pyrazole derivatives are also used in the design of new pesticides and herbicides.[10]

  • Scaffold Decoration: The nitrile group can be converted to an amide, which can then be further functionalized. The pyridyl nitrogen can be quaternized or oxidized to an N-oxide to modulate the compound's electronic properties and solubility. This multi-point reactivity allows for the rapid generation of a library of diverse compounds for high-throughput screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. The following information is compiled from safety data for structurally related compounds.[11][12]

Hazard Identification
Hazard ClassGHS StatementSource
Acute Oral Toxicity H302: Harmful if swallowed[11][12]
Acute Dermal Toxicity H312: Harmful in contact with skin[11][12]
Skin Irritation H315: Causes skin irritation[11][12]
Eye Irritation H319: Causes serious eye irritation[11][12]
Acute Inhalation Toxicity H332: Harmful if inhaled[11][12]
Respiratory Irritation H335: May cause respiratory irritation[12][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13][17]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][15]

Storage
  • Store in a tightly sealed container in a cool, dry place.[14]

  • Recommended storage temperature is between 2-8°C, under an inert atmosphere if possible.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a strategically important heterocyclic building block. Its well-defined structure, featuring three distinct and reactive functional groups, makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. Researchers in medicinal chemistry and drug development can leverage this compound's reactivity to explore novel chemical space, particularly in the development of kinase inhibitors and other targeted therapies. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Retrieved from [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbonitrile. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific functionalization of the pyrazole ring allows for the fine-tuning of these pharmacological profiles. The target molecule of this guide, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, is a structurally interesting compound featuring a brominated pyrazole core linked to a pyridine ring, a common motif in pharmacologically active compounds. This guide provides a detailed, two-step protocol for the synthesis of this molecule, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is approached through a logical and efficient two-step process. This strategy involves the initial construction of the pyrazole ring system, followed by a regioselective bromination.

Step 1: Pyrazole Ring Formation via Condensation Reaction. The first step involves the condensation of 2-hydrazinopyridine with ethyl (E)-2-cyano-3-ethoxyacrylate. This reaction is a classic and reliable method for the formation of pyrazole rings.[2] The 2-hydrazinopyridine acts as the binucleophile, providing the two nitrogen atoms for the pyrazole core, while the ethyl (E)-2-cyano-3-ethoxyacrylate serves as a three-carbon electrophilic building block.

Step 2: Regioselective Bromination. The second step is the bromination of the synthesized 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as bromination. The bromine atom is anticipated to be directed to the C5 position of the pyrazole ring.

Experimental Protocol

Part 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolecular FormulaMW ( g/mol )AmountMoles
2-HydrazinopyridineC₅H₇N₃109.135.46 g0.05
Ethyl (E)-2-cyano-3-ethoxyacrylateC₈H₁₁NO₃169.188.46 g0.05
Ethanol (anhydrous)C₂H₅OH46.07100 mL-
Acetic Acid (glacial)CH₃COOH60.052 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (5.46 g, 0.05 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the 2-hydrazinopyridine is completely dissolved.

  • To the resulting solution, add ethyl (E)-2-cyano-3-ethoxyacrylate (8.46 g, 0.05 mol) in one portion.

  • Add glacial acetic acid (2 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).

  • Dry the crude product in a vacuum oven at 50 °C to yield 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Part 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolecular FormulaMW ( g/mol )AmountMoles
1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrileC₉H₆N₄170.178.51 g0.05
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.79 g0.055
AcetonitrileCH₃CN41.05150 mL-

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve the 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (8.51 g, 0.05 mol) in acetonitrile (150 mL).

  • Stir the solution at room temperature.

  • Add N-Bromosuccinimide (NBS) (9.79 g, 0.055 mol) to the solution in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the final product, this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination A 2-Hydrazinopyridine I 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile A->I Reflux A->I B Ethyl (E)-2-cyano-3-ethoxyacrylate B->I Reflux B->I C Ethanol, Acetic Acid C->I Reflux P This compound I->P Room Temp. I->P D N-Bromosuccinimide (NBS) D->P Room Temp. D->P E Acetonitrile E->P Room Temp. caption_step1 Condensation caption_step2 Electrophilic Bromination

Diagram 1. Synthetic route to this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure of the intermediate and the final product. The proton NMR of the final product is expected to show characteristic signals for the pyridine and pyrazole protons. The carbon NMR will show the corresponding carbon signals, including the carbonitrile group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. A strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. The mass spectrum of the final product should show a characteristic isotopic pattern for the bromine atom.

Safety Precautions

  • Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[3][4]

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • Organic solvents such as ethanol and acetonitrile are flammable. Work away from open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Google Patents.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubChem. Ethyl 2-cyano-3-ethoxyacrylate. [Link]

  • Google Patents.
  • ResearchGate. Bromination of pyrazole derivatives. [Link]

Sources

purification methods for 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Abstract

This comprehensive application note provides detailed methodologies for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Achieving high purity of this intermediate is critical for the integrity of subsequent synthetic steps and the reliability of biological assay data. This guide explores the most effective purification strategies, focusing on flash column chromatography and recrystallization. It offers not just step-by-step protocols but also the underlying scientific rationale, troubleshooting advice, and methods for purity validation, designed for researchers, chemists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a versatile scaffold used in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and antiviral agents.[1] The presence of impurities, such as unreacted starting materials, reagents, or synthetic byproducts like regioisomers, can compromise the yield and purity of downstream products, lead to false positives or negatives in biological screening, and complicate structural analysis.[3][4] Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of successful research and development.

The primary challenges in purifying this molecule often stem from the presence of structurally similar impurities, including potential regioisomers formed during synthesis, which can be difficult to separate due to their similar physical properties.[3][5] This guide provides a systematic approach to overcoming these challenges.

Core Purification Strategies: Chromatography and Recrystallization

For heterocyclic compounds like pyrazole derivatives, flash column chromatography and recrystallization are the most prevalent and effective purification techniques.[3][5] The choice between them, or their sequential use, depends on the scale of the synthesis and the specific impurity profile of the crude material.

Method 1: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating complex mixtures and is particularly effective for removing byproducts with different polarities from the target compound.[3]

Causality Behind Experimental Choices:

The target molecule contains a basic pyridine ring, which can interact with the acidic silanol groups on a standard silica gel stationary phase. This interaction can lead to peak tailing (streaking) and, in some cases, degradation of the compound on the column.[6] To mitigate this, the silica gel can be "deactivated" by adding a small percentage of a basic modifier like triethylamine to the eluent. This neutralizes the acidic sites, ensuring a sharp and symmetrical elution of the basic compound.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Screen Eluents) Slurry 2. Prepare Silica Slurry (with 0.5% Triethylamine) Pack 3. Pack Column Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Gradient (e.g., Hexane/EtOAc) Collect 6. Collect Fractions Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Evaporate 9. Solvent Removal (Rotary Evaporator) Final Final Evaporate->Final Pure Product

Caption: Workflow for flash column chromatography purification.

Protocol: Flash Column Chromatography

  • Mobile Phase Selection:

    • Using Thin-Layer Chromatography (TLC), screen for an optimal solvent system. Common systems include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[6][7]

    • Add 0.5-1% triethylamine (NEt₃) to the mobile phase to prevent peak tailing.[6]

    • Aim for an Rf value of approximately 0.3-0.4 for the target compound to ensure good separation on the column.[6]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate + 0.5% NEt₃).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution, where the polarity of the solvent is gradually increased (e.g., from 5% to 30% ethyl acetate in hexanes), is often effective for separating closely related impurities.[7]

    • Collect fractions sequentially in test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC, visualizing the spots under UV light.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[6]

Data Presentation: Chromatography Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect mobile phase polarity; Column overloading.Re-optimize the mobile phase with TLC; Use a ratio of at least 30:1 silica gel to crude material by weight.[6]
Peak Tailing/Streaking Acidic nature of silica gel interacting with the basic pyridine moiety.Add 0.5-2% triethylamine to the eluent; Consider using a less acidic stationary phase like neutral alumina.[6]
Product Decomposition Compound is unstable on silica gel.Minimize contact time by using a shorter, wider column (flash chromatography); Use a deactivated or alternative stationary phase.[6]
Method 2: Recrystallization

Recrystallization is an economical and highly effective method for obtaining compounds of very high purity, provided a suitable solvent can be identified.[3] It is particularly useful for removing small amounts of impurities from a final product that is already substantially pure.

Causality Behind Experimental Choices:

The success of recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). Slow cooling is crucial as it allows for the selective incorporation of the desired molecules into a growing crystal lattice, excluding impurities.

Experimental Workflow: Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Solvent 1. Solvent Screening Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent HotFilter 3. Hot Filtration (optional) (Removes insoluble impurities) CoolSlow 4. Slow Cooling to RT HotFilter->CoolSlow IceBath 5. Cool in Ice Bath VacFilter 6. Collect Crystals (Vacuum Filtration) IceBath->VacFilter Wash 7. Wash with Cold Solvent Dry 8. Dry Under Vacuum Final Final Dry->Final High-Purity Crystals

Caption: Workflow for purification by recrystallization.

Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or solvent/anti-solvent pairs like ethanol/water).

    • A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.[5] Acetonitrile has been reported as a suitable solvent for crystallizing related compounds.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask will slow cooling and promote larger crystal growth.

    • Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining impurities in the mother liquor.

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Presentation: Recrystallization Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not saturated; Compound is too soluble.Boil off some solvent to concentrate the solution; Add a compatible anti-solvent (a solvent in which the compound is insoluble) dropwise; Scratch the inside of the flask with a glass rod.
"Oiling Out" Solution is supersaturated; Melting point of the solid is below the solvent's boiling point.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly; Change to a lower-boiling point solvent.
Low Recovery Too much solvent was used; Premature crystallization during hot filtration.Concentrate the mother liquor and cool again for a second crop of crystals; Ensure filtration apparatus is pre-heated before hot filtration.

Purity Assessment and Structural Validation

Post-purification analysis is essential to confirm the success of the procedure. A multi-pronged approach ensures both the purity and structural identity of the final compound.

  • Thin-Layer Chromatography (TLC): A rapid and effective method to check for the presence of multiple components. A pure sample should ideally show a single spot.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage of the main component versus impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the exact chemical structure and can reveal the presence of impurities that may not be visible by other methods.[3]

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound, confirming its identity.[7]

Safety and Handling

All purification procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Compound Hazards: this compound and similar brominated heterocycles should be handled with care. Consult the Material Safety Data Sheet (MSDS) for specific handling information.[8]

  • Solvent Hazards: Organic solvents used in chromatography and recrystallization are often flammable and may be toxic. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The purification of this compound is most effectively achieved through a systematic application of flash column chromatography and/or recrystallization. Chromatography serves as an excellent primary purification step to remove significant impurities, while recrystallization is ideal for achieving high final purity. The optimal strategy often involves an initial chromatographic separation followed by a final recrystallization step. Rigorous purity assessment using techniques like HPLC and NMR is mandatory to validate the quality of the final product, ensuring its suitability for demanding applications in drug discovery and development.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • National Institutes of Health (NIH).
  • Benchchem. The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
  • Benchchem. Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine.
  • Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • National Institutes of Health (NIH).
  • Sigma-Aldrich. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile.
  • Sigma-Aldrich. 5-Bromo-1H-pyrazole-4-carbonitrile.
  • MySkinRecipes. 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.
  • ChemWhat. This compound CAS#: 1269290-97-2.
  • PubChem. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.

Sources

The Lynchpin in Kinase Inhibitor Synthesis: Applications of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility and synthetic tractability have made it a focal point for the development of targeted therapies. Within this important class of heterocyles, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has emerged as a critical building block, particularly in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in drug discovery.

The unique arrangement of a brominated pyrazole core linked to a pyridine ring and equipped with a cyano group offers a trifecta of chemical handles for molecular elaboration. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This feature is paramount in the structure-activity relationship (SAR) studies that are essential for optimizing the potency and selectivity of drug candidates.

A Cornerstone in the Synthesis of JAK2 Inhibitors: The Fedratinib Case Study

A prime example of the utility of the this compound scaffold is its role as a key intermediate in the synthesis of Fedratinib (Inrebic®) , a selective Janus kinase 2 (JAK2) inhibitor.[1][2] Fedratinib is approved for the treatment of myelofibrosis, a serious bone marrow disorder.[3][4] The JAK/STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.[5] Fedratinib's mechanism of action involves the inhibition of JAK2, which in turn blocks the phosphorylation of STAT proteins, leading to the suppression of tumor cell growth and the induction of apoptosis.[6]

The synthesis of Fedratinib showcases the strategic importance of the 5-bromo-pyrazole intermediate. The pyridine moiety can orient the molecule within the ATP-binding pocket of the kinase, while the pyrazole core acts as a stable scaffold. The bromine atom serves as a crucial attachment point for the remainder of the pharmacophore, typically introduced via a Suzuki or Buchwald-Hartwig cross-coupling reaction.

Synthetic Pathways and Protocols

The following sections provide detailed protocols for the synthesis of the title compound and its subsequent elaboration into a key precursor for JAK2 inhibitors like Fedratinib. These protocols are based on established synthetic methodologies for pyrazole derivatives and cross-coupling reactions prevalent in medicinal chemistry.

Part 1: Synthesis of this compound

The synthesis of the title compound can be envisioned through a two-step process starting from commercially available materials: the formation of the pyrazole ring followed by bromination.

Step 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

This reaction involves the condensation of 2-hydrazinopyridine with (ethoxymethylene)malononitrile, a common method for constructing 5-aminopyrazole-4-carbonitriles.[3][7]

Protocol 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

ReagentMolar Equiv.MW ( g/mol )Amount
2-Hydrazinopyridine1.0109.131.09 g
(Ethoxymethylene)malononitrile1.0122.121.22 g
Ethanol--20 mL

Procedure:

  • To a solution of 2-hydrazinopyridine (1.09 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the desired product as a white to off-white solid.

Step 2: Bromination of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

The introduction of the bromine atom at the 5-position can be achieved using a suitable brominating agent.

Protocol 2: Synthesis of this compound

ReagentMolar Equiv.MW ( g/mol )Amount
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile1.0185.181.85 g
N-Bromosuccinimide (NBS)1.1177.981.96 g
Acetonitrile--30 mL

Procedure:

  • Suspend 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (1.85 g, 10 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.96 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Synthesis of this compound 2-Hydrazinopyridine 2-Hydrazinopyridine Step1_Reactants 2-Hydrazinopyridine->Step1_Reactants EMM (Ethoxymethylene)malononitrile EMM->Step1_Reactants Step1_Product 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Step1_Reactants->Step1_Product Condensation (Ethanol, RT) Final_Product This compound Step1_Product->Final_Product Bromination (Acetonitrile, 0°C to RT) NBS N-Bromosuccinimide NBS->Final_Product

Caption: Synthetic scheme for this compound.

Part 2: Application in the Synthesis of a Fedratinib Precursor

The 5-bromo-pyrazole derivative is a versatile intermediate for introducing the pyrazole moiety into a larger molecular framework via cross-coupling chemistry. The following protocol illustrates a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Fedratinib Precursor

This protocol describes the coupling of this compound with a suitable boronic acid or ester to construct the core of a JAK2 inhibitor.

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid/Ester1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.05
Sodium Carbonate (Na₂CO₃)2.0
Dioxane/Water (4:1)-

Procedure:

  • To a degassed solution of this compound (1.0 mmol) and the corresponding arylboronic acid or ester (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL), add sodium carbonate (2.0 mmol).

  • Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir under an argon atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Bromo-pyrazole, Boronic Acid, and Base Solvent Add Dioxane/Water Reactants->Solvent Degas Degas with Argon Solvent->Degas Catalyst Add Pd(PPh₃)₄ Degas->Catalyst Heat Heat to 90-100 °C (12-16 h) Catalyst->Heat Cool Cool to RT Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly in the development of targeted kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis and application of this key building block, empowering researchers to accelerate their drug discovery efforts in the pursuit of novel therapeutics for a range of diseases.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1H-Pyrazolyl derivatives as anti-inflammatory agents. Medicinal Chemistry Research, 13(4-5), 229-245.
  • Green, M., & Taylor, P. M. (2020). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Future Medicinal Chemistry, 12(14), 1335-1359.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Kumar, V., & Aggarwal, R. (2019). Pyrazole and its derivatives: an excellent N-hetrocycle with wide range of biological applications. International Journal of Research in Pharmaceutical Sciences, 10(2), 1146-1155.
  • Pardanani, A. (2020). Fedratinib for the treatment of myelofibrosis. Expert Opinion on Pharmacotherapy, 21(1), 1-8.
  • Ramli, Y., & Taoufik, J. (2020). Chemistry and pharmacological activities of pyrazole and pyrazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 164-173.
  • Saleh, T. S., & Al-Sehemi, A. G. (2012). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 77(10), 1369-1380.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for rheumatic diseases.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2015). Advances in the chemistry of pyrazole. Russian Chemical Reviews, 84(8), 775-816.
  • MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Fedratinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem Compound Summary for CID 16722836. Retrieved from [Link].

  • Harrison, C. N., Schaap, N., Vannucchi, A. M., & Kiladjian, J. J. (2020). Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: an updated analysis of the JAKARTA2 study.
  • Pardanani, A., Harrison, C., Cortes, J. E., Cervantes, F., Mesa, R. A., & Gotlib, J. (2015). Fedratinib, a selective JAK2 inhibitor, in patients with myelofibrosis: a phase 1/2 study. JAMA oncology, 1(5), 645-651.
  • Talpaz, M., & Kiladjian, J. J. (2021). Fedratinib, a newly approved JAK2 inhibitor for the treatment of myelofibrosis. Leukemia, 35(1), 1-15.
  • Verstovsek, S., Gotlib, J., Mesa, R. A., Pardanani, A., Cervantes, F., & Gupta, V. (2017). Fedratinib for patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2 study.
  • Zhang, J., & Ji, Y. (2021). Fedratinib in 2021 and beyond: indications and future applications.
  • Zeidan, A. M., & Podoltsev, N. A. (2020). Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis. Drugs of today (Barcelona, Spain: 1998), 56(12), 755-768.
  • ClinicalTrials.gov. (n.d.). A Study of Fedratinib (SAR302503) in Patients With Intermediate or High-Risk Myelofibrosis (JAKARTA). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Inrebic (fedratinib). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). FDA approves fedratinib for myelofibrosis. Retrieved from [Link]

Sources

Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and operational simplicity.[1][2][3] This guide provides a detailed protocol and strategic considerations for the successful Suzuki-Miyaura coupling of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile, a substrate featuring a unique combination of electron-withdrawing groups and a potentially coordinating pyridine moiety. We will delve into the mechanistic underpinnings of the reaction, offer a robust baseline protocol, and provide a framework for systematic optimization and troubleshooting to empower researchers in synthesizing novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole-Pyridine Scaffolds

The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry. These structures are prevalent in a wide array of pharmacologically active agents, leveraging the distinct electronic and hydrogen-bonding capabilities of each heterocycle. The ability to functionalize this core, particularly through the formation of new carbon-carbon bonds, is critical for exploring structure-activity relationships (SAR).[4][5]

The target substrate, this compound, presents a valuable but challenging starting material. While the C-Br bond at the 5-position of the pyrazole is the intended reaction site, the presence of the electron-withdrawing nitrile group and the N-linked pyridyl ring significantly modulates its reactivity. Furthermore, the nitrogen atom of the pyridine ring can potentially coordinate with the palladium catalyst, necessitating careful selection of reaction conditions to avoid catalyst inhibition.[6] This document aims to provide a comprehensive guide to navigate these challenges effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][7][8]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyrazole substrate. This is often the rate-determining step and is influenced by the electron density of the aryl halide. Electron-deficient halides, such as the one in our substrate, generally undergo this step more readily.[1][6]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-R (Di-organic Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product_out Ar-R reductive_elimination->product_out sub_in Ar-Br sub_in->oxidative_addition boronic_in R-B(OH)₂ + Base boronic_in->transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentCAS #M.W. ( g/mol )Stoichiometry
This compound1269290-97-2264.081.0 equiv.
Arylboronic AcidVariesVaries1.2 - 1.5 equiv.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.580.05 equiv. (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 3.0 equiv.
1,4-Dioxane, Anhydrous123-91-188.11~0.1 M
Water, Degassed7732-18-518.024:1 Dioxane:H₂O

Note: Use high-purity reagents and anhydrous solvents for best results. Boronic acids can be unstable and should ideally be fresh or stored properly.[11]

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow setup 1. Setup - Add solid reagents to a flame-dried flask. inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->inert solvents 3. Add Solvents - Add degassed dioxane and water via syringe. inert->solvents heat 4. Reaction - Heat to 80-100 °C with vigorous stirring. solvents->heat monitor 5. Monitor - Track progress via TLC or LC-MS. heat->monitor workup 6. Work-up - Cool, dilute with EtOAc, wash with water/brine. monitor->workup Upon completion purify 7. Purification - Dry, concentrate, and purify by column chromatography. workup->purify

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and finely ground K₂CO₃ (2.0 equiv.).[10]

  • Establish Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[11][12]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane, followed by degassed water, to achieve a 4:1 or 5:1 solvent ratio and a final concentration of approximately 0.1 M with respect to the starting bromide.

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-16 hours. For microwave-assisted reactions, a temperature of 100-120 °C for 20-40 minutes is a good starting point.[13][14]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Optimization Strategies

If the initial protocol results in low yield or incomplete conversion, a systematic optimization of reaction parameters is recommended. The interplay between the catalyst, ligand, base, and solvent is crucial for success.[1]

ParameterStandard ConditionAlternative Options & Rationale
Catalyst / Ligand Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ / SPhos or XPhos (2-4 mol%): Buchwald-Hartwig ligands are bulky and electron-rich, which can accelerate oxidative addition and reductive elimination, often providing higher yields for challenging substrates.[15][16] They may also mitigate pyridine inhibition.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv): A stronger, non-nucleophilic base that is often effective when carbonates fail.[10] Cs₂CO₃ (2.0 equiv): A highly effective but more expensive base. Its greater solubility in organic solvents can accelerate the transmetalation step.[10][12]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1): A less polar aprotic solvent that can be beneficial.[12] DMF or Acetonitrile / H₂O: Polar aprotic solvents that can enhance the solubility of reagents. Note that DMF may require higher temperatures.[8][17]
Temperature 90-100 °CRoom Temperature to 120 °C: Some modern, highly active catalysts can operate at lower temperatures.[9] If decomposition is suspected, lowering the temperature and extending the reaction time may be beneficial.[12]
Boron Source Boronic AcidBoronic Ester (e.g., Pinacol Ester) or Potassium Trifluoroborate Salt: These reagents are often more stable than the corresponding boronic acids, resisting protodeboronation and leading to more reproducible results.[11][12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) was oxidized. 2. Insufficiently Active Catalyst System. 3. Poor Reagent Quality.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[11][12] 2. Switch to a more active catalyst system, such as a palladacycle or one with a Buchwald-type ligand (e.g., SPhos, XPhos).[16][18] 3. Use fresh, high-purity boronic acid or switch to a more stable pinacol ester.[11]
Dehalogenation of Starting Material The reaction pathway favors protonolysis of the Ar-Pd-Br intermediate over transmetalation. This can be caused by trace water/acid or an inefficient base.Increase the concentration of the boronic acid (to 1.5-2.0 equiv.). Switch to a stronger or more soluble base (K₃PO₄ or Cs₂CO₃) to accelerate transmetalation. Ensure anhydrous conditions if using a non-aqueous protocol.
Homocoupling of Boronic Acid Oxygen contamination can promote oxidative coupling of the boronic acid. The boronic acid may also be unstable under the reaction conditions.Rigorously deoxygenate the reaction mixture.[12] Add the boronic acid in portions or use a more stable boronic ester derivative.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to high temperature, oxygen, or impurities.Lower the reaction temperature.[12] Ensure all reagents and solvents are pure and the system is inert. A stabilizing ligand (often in slight excess) can prevent Pd agglomeration.

Safety Precautions

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use anhydrous, inhibitor-free dioxane and always work in a fume hood.

  • Bases: Solid inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Avoid creating dust.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Jo, G., & al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • BenchChem. (2025). Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
  • Sakakibara, R., & al. (2019).
  • Coldwell, M., & al. (n.d.). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry.
  • Uddin, M., & al. (2017).
  • Aouad, F., & al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Tshibalonza, N., & al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2.

Sources

Application Note: Advanced Reaction Monitoring Techniques for the Synthesis of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Research Scientists

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its structural motifs, which are prevalent in pharmacologically active agents. Achieving an efficient, scalable, and reproducible synthesis requires precise control over the reaction parameters. This is only possible through robust and reliable reaction monitoring. This application note provides a detailed guide for researchers and process chemists on the selection and implementation of various analytical techniques to monitor the synthesis of this target molecule. We will explore the causality behind experimental choices for techniques including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes field-proven protocols and explains how the data generated can be used to optimize reaction conditions, maximize yield, and ensure product purity.

Introduction: The Imperative for In-Situ and Ex-Situ Monitoring

The successful synthesis of this compound, a molecule with potential applications in medicinal chemistry, hinges on the ability to accurately track the conversion of starting materials to the final product. Inadequate monitoring can lead to incomplete reactions, the formation of undesirable byproducts, and difficulties in purification, ultimately impacting yield and purity. Real-time or near-real-time analysis provides chemists with the critical information needed to determine reaction endpoints, identify the formation of transient intermediates, and build robust kinetic models.[1][2]

This guide moves beyond a simple listing of methods. It provides the strategic rationale for deploying specific techniques, enabling scientists to make informed decisions that enhance process understanding and control. Whether in a research setting for initial discovery or in a development lab for process scale-up, the principles and protocols outlined herein form a self-validating system for synthesis optimization.

Overview of the Synthetic Pathway

While various synthetic routes can be envisioned, a common and logical approach to pyrazole synthesis involves a cyclocondensation reaction followed by a bromination step. For the purpose of this guide, we will consider the following plausible two-step synthesis. This pathway allows us to discuss monitoring techniques for two distinct chemical transformations: C-N and C-C bond formation in the cyclization step, and electrophilic substitution in the bromination step.

Step 1: Cyclocondensation 2-Hydrazinopyridine reacts with a suitable three-carbon electrophile, such as 2-formyl-3-oxopropanenitrile, to form the pyrazole ring system, yielding 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Step 2: Bromination The pyrazole intermediate is then selectively brominated at the 5-position using a brominating agent like N-Bromosuccinimide (NBS) to yield the final product, this compound.

The ability to monitor the disappearance of reactants and the appearance of both the intermediate and the final product is crucial for optimizing each of these steps.

Chromatographic Techniques: Separating the Story

Chromatographic methods are indispensable for separating the components of a reaction mixture, providing a clear picture of its composition at any given time.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Check

Expertise & Experience: TLC is the fastest and most common method for qualitatively tracking a reaction's progress.[3] Its power lies in its simplicity and speed, allowing for multiple time points to be analyzed in minutes. For the synthesis of our target molecule, TLC is used to visualize the consumption of the starting materials and the formation of the less polar pyrazole intermediate and the final brominated product. A "co-spot," where the reaction mixture is spotted on top of the starting material, is crucial for resolving compounds with similar Rf values and confirming the disappearance of the reactant.[4][5]

Protocol:

  • Plate Preparation: On a silica gel TLC plate (e.g., Merck silica gel 60 F-254), lightly draw a pencil line ~1 cm from the bottom.[3] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Solvent System Selection: An appropriate solvent system is critical. For pyrazole derivatives, a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point.[3] A typical starting ratio would be 7:3 Hexanes:Ethyl Acetate. The goal is to achieve an Rf value of ~0.3-0.4 for the starting material.

  • Spotting:

    • Using a capillary tube, apply a small spot of the diluted starting material solution to the "SM" and "CO" lanes.

    • Withdraw an aliquot from the reaction mixture using a capillary tube.[4] Spot it onto the "CO" and "RXN" lanes.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the pyridine and pyrazole rings are UV-active. Circle the visible spots. Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the "RXN" lane and a new spot, corresponding to the product, is clearly visible.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

Expertise & Experience: When quantitative data is required for determining reaction kinetics, purity, or the formation of side products, HPLC is the gold standard.[6] For N-aryl pyrazoles, a reverse-phase HPLC method provides excellent separation and reproducibility.[7][8] This technique is essential for validating the reaction endpoint determined by TLC and for creating a precise impurity profile.

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is highly effective for this class of compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible)[9]

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A gradient from 10% to 90% Acetonitrile over 15-20 minutes typically provides good separation of starting materials, intermediates, and the final product.

  • Detector: Set the UV detector to a wavelength where all components have reasonable absorbance, typically around 254 nm or 280 nm. A PDA detector is advantageous as it can capture the full UV spectrum of each peak, aiding in identification.

  • Sample Preparation:

    • Quench a small aliquot (~10-20 µL) of the reaction mixture in a known volume (~1 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak area of the starting material(s) and the increase in the peak area of the product. The reaction is considered complete when the starting material peak area remains constant over two consecutive time points.

Spectroscopic Techniques: A Molecular-Level View

Spectroscopic methods provide real-time or near-real-time information on the structural changes occurring within the reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

Expertise & Experience: NMR is an unparalleled tool for gaining detailed structural insights and can be used for both ex-situ and in-situ reaction monitoring.[10][11][12] For the synthesis of this compound, ¹H NMR can be used to track the disappearance of specific proton signals from the starting materials and the appearance of characteristic signals for the pyrazole and pyridine protons in the product.[13][14] This allows for unambiguous confirmation of the desired transformation and the detection of structurally related impurities.

Protocol (Ex-Situ Monitoring):

  • Sample Acquisition: Withdraw an aliquot (~0.1 mL) from the reaction mixture.

  • Sample Preparation: Quench the reaction if necessary. Remove the solvent under reduced pressure or via a stream of nitrogen.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and a signal in a clear region of the spectrum for quantitative analysis.[13]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Interpretation:

    • Step 1 (Cyclization): Monitor for the appearance of the characteristic pyrazole ring protons and the shift in the pyridine ring proton signals.

    • Step 2 (Bromination): The proton at the 5-position of the pyrazole ring will disappear after successful bromination. This is a clear and definitive indicator of reaction completion.

    • Quantification: Integrate the product peaks relative to the internal standard to determine the reaction yield over time.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups

Expertise & Experience: FTIR spectroscopy is highly effective for monitoring reactions that involve a distinct change in functional groups. In the synthesis of our target molecule, the formation of the nitrile (C≡N) group provides a sharp, intense, and easily identifiable signal.[15] This makes FTIR, particularly with an in-situ Attenuated Total Reflectance (ATR) probe, an excellent choice for real-time monitoring.[1][16]

Protocol (In-Situ Monitoring with ATR-FTIR):

  • Setup: Insert a clean, dry ATR probe directly into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction (e.g., before adding the final reagent or before heating).

  • Reaction Monitoring: Initiate the reaction. Collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the region between 2220-2260 cm⁻¹ . The appearance and growth of a sharp, strong peak in this region corresponds to the formation of the nitrile (C≡N) functional group of the pyrazole-4-carbonitrile product.[15][17]

    • Simultaneously, monitor for the disappearance of characteristic peaks from the starting materials (e.g., C=O stretches if applicable).

    • Plot the absorbance of the nitrile peak versus time to generate a kinetic profile of the reaction. The reaction is complete when the peak height plateaus.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[18] While the target molecule may have limited volatility, GC-MS can be invaluable for analyzing starting materials, potential volatile byproducts, or after derivatization. The mass spectrometer provides definitive identification, and the presence of a bromine atom in the final product yields a characteristic M/M+2 isotopic pattern, which is a powerful diagnostic tool.[19]

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms, is generally suitable for heterocyclic compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

  • Sample Preparation: Take an aliquot of the reaction mixture, quench, and dilute in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis: Inject the sample. Monitor the total ion chromatogram (TIC) for the disappearance of reactant peaks and the appearance of the product peak. Confirm the identity of the product peak by examining its mass spectrum, looking specifically for the molecular ion and the characteristic bromine isotope pattern.

Data Summary and Technique Selection

The choice of monitoring technique depends on the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, the available equipment, and the stage of development.

Table 1: Comparison of Reaction Monitoring Techniques

TechniqueData TypeSpeedCostKey Information ProvidedBest For
TLC QualitativeVery FastVery LowReaction progress, spot countQuick checks, reaction completion
HPLC QuantitativeModerateModeratePurity, concentration, kineticsProcess optimization, purity analysis
NMR QuantitativeSlowHighUnambiguous structure, kineticsMechanistic studies, final confirmation
FTIR QuantitativeVery FastModerateFunctional group changes, kineticsReal-time monitoring, endpoint detection
GC-MS QuantitativeModerateHighVolatile impurity profile, structureByproduct analysis, confirmation

Table 2: Hypothetical Analytical Data for Synthesis Components

CompoundTLC Rf*HPLC Rt (min)**Key ¹H NMR Signal (ppm)***Key FTIR Peak (cm⁻¹)
2-Hydrazinopyridine0.253.5Pyridine ring protonsN-H stretches (~3300)
Intermediate Pyrazole0.458.2Pyrazole C-H (~8.0), C≡NC≡N stretch (~2230)
Final Product 0.55 11.8 No pyrazole C5-H signal C≡N stretch (~2230)

*Hypothetical values in 7:3 Hexanes:Ethyl Acetate. **Hypothetical values on a C18 column with a water/acetonitrile gradient. ***In CDCl₃.

Visualization of Monitoring Workflow

A systematic approach to reaction monitoring is crucial for efficient process development. The following workflow illustrates how these techniques are integrated into the synthesis process.

G cluster_0 Synthesis & Monitoring Cycle Start Start Reaction (t=0) TakeAliquot Take Aliquot (t=x) Start->TakeAliquot FTIR In-Situ FTIR Start->FTIR Real-time Data TLC TLC Analysis TakeAliquot->TLC HPLC Quantitative HPLC TakeAliquot->HPLC Quantitative Check Decision Assess Progress TLC->Decision Qualitative Check FTIR->Decision Continue Continue Reaction Decision->Continue Incomplete Workup Initiate Work-Up Decision->Workup Complete Continue->TakeAliquot Wait (t=x+Δt) Final Isolate Product Workup->Final Confirm NMR & MS Confirmation Final->Confirm

Caption: Experimental workflow for synthesis and reaction monitoring.

Conclusion

The effective monitoring of the synthesis of this compound is a multi-faceted task that benefits from the intelligent application of a suite of analytical techniques. Rapid, qualitative methods like TLC are ideal for routine progress checks, while quantitative techniques such as HPLC and in-situ FTIR provide the high-quality data needed for rigorous process optimization and kinetic understanding. Finally, spectroscopic methods like NMR and MS offer definitive structural confirmation of the final product. By integrating these techniques into the development workflow, researchers and drug development professionals can ensure a robust, efficient, and reproducible synthesis, accelerating the journey from laboratory discovery to potential therapeutic application.

References

  • ResearchGate. (n.d.). In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions.
  • Wikipedia. (2023). In situ. Retrieved from [Link]

  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Emerging techniques for the in situ analysis of reaction intermediates on photo-electrochemical interfaces. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]

  • Chegg.com. (2020). Solved Part B. Reaction Progress The most common application. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Beilstein Journals. (2015). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Research Journal of Pharmacy. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • ACS Publications. (2021). Monitoring Chemical Reactions with Terahertz Rotational Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time monitoring of chemical reaction by ¹H NMR spectroscopy in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Real‐time monitoring of chemical reactions by ¹H NMR spectroscopy in.... Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2. Retrieved from [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • ResearchGate. (2018). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. Retrieved from [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • YouTube. (2016). FTIR as a Complementary Tool to HPLC. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1982). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]

  • ACS Publications. (1943). The Preparation of Nitriles. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

Sources

Application Note & Protocols: A High-Throughput Screening Workflow for the Identification of Novel Pyridinyl-Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridinyl-Pyrazole Scaffolds in Kinase Drug Discovery

The pyridinyl-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding capabilities and significant therapeutic potential.[1][2] These heterocyclic compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] A substantial number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate the pyrazole moiety, targeting a variety of clinical conditions.[5] Notably, in the realm of oncology, many pyrazole-containing drugs function as kinase inhibitors.[1][6]

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, kinases have become one of the most important target classes for drug discovery.[7] The pyrazole ring serves as an effective bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, which are crucial for drug efficacy.[5] Furthermore, the nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase active site.[5] This application note provides a comprehensive, field-proven workflow for the high-throughput screening (HTS) of pyridinyl-pyrazole compound libraries to identify novel kinase inhibitors.

Principle of the Screening Campaign

This protocol is designed to identify and characterize inhibitors of a specific protein kinase from a large library of pyridinyl-pyrazole compounds. The workflow is divided into three main stages:

  • Primary High-Throughput Screening (HTS): A single-concentration screen of the entire compound library to identify initial "hits" that inhibit the target kinase activity.

  • Hit Confirmation and Triage: Re-testing the initial hits to confirm their activity and eliminate false positives.

  • Dose-Response Analysis and Potency Determination: Characterizing the confirmed hits by generating dose-response curves to determine their potency (IC50).[8]

The core of the primary screen is a robust biochemical assay that measures kinase activity. Several HTS-compatible assay formats are available for this purpose, including fluorescence-based, luminescence-based, and fluorescence polarization assays.[9][10][11] For this application note, we will focus on a luminescence-based kinase assay, which is widely used due to its high sensitivity, broad dynamic range, and low susceptibility to interference from library compounds.[10][12]

The selected assay, the ADP-Glo™ Kinase Assay, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] This is a universal assay suitable for virtually any kinase.[13] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[13]

Experimental Workflow Overview

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development & Optimization (e.g., Enzyme/Substrate Titration) Z_Factor Z'-Factor Determination (Assay Quality Control) Assay_Dev->Z_Factor Validate Robustness Compound_Plating Compound Library Plating (Single Concentration) Z_Factor->Compound_Plating Proceed to HTS Primary_HTS Primary HTS Run (Luminescence-Based Kinase Assay) Compound_Plating->Primary_HTS Data_Analysis_1 Primary Data Analysis (Normalization & Hit Selection) Primary_HTS->Data_Analysis_1 Hit_Picking Hit Picking & Re-plating Data_Analysis_1->Hit_Picking Initial Hits Confirmatory_Screen Confirmatory Screen (Re-test in Triplicate) Hit_Picking->Confirmatory_Screen Dose_Response Dose-Response Analysis (IC50 Determination) Confirmatory_Screen->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) & Lead Identification Dose_Response->SAR_Analysis

Sources

A Comprehensive Guide for Process Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Abstract

This application note provides a detailed, robust, and scalable three-step synthesis for this compound, a key building block in modern medicinal chemistry. The described route begins with the synthesis of 2-hydrazinopyridine from 2-chloropyridine, proceeds through a cyclocondensation reaction to form the pyrazole core, and concludes with a regioselective bromination. Each step has been optimized for large-scale production, emphasizing process safety, efficiency, and product purity. This guide explains the causal logic behind key experimental choices, offers detailed step-by-step protocols, and includes critical safety and handling information, making it an essential resource for researchers in process development and pharmaceutical manufacturing.

Introduction: The Strategic Importance of the Target Moiety

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous therapeutic agents such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2] Specifically, functionalized 1-(pyridin-2-yl)pyrazoles are crucial intermediates for a range of advanced pharmaceutical candidates due to their unique electronic properties and ability to act as versatile ligands. This compound (CAS 1269290-97-2) offers three distinct points for further chemical modification: the bromine atom (amenable to cross-coupling reactions), the nitrile group (which can be hydrolyzed or reduced), and the pyridine ring.

Developing a scalable, safe, and economically viable synthesis is paramount for advancing drug candidates from the laboratory to clinical production. This document outlines such a process, designed with a focus on minimizing hazardous reagents where possible and ensuring robust, reproducible outcomes on a multi-kilogram scale.

Retrosynthetic Analysis and Strategy

The synthesis is designed as a three-step linear sequence, ensuring straightforward execution and isolation of intermediates. This approach allows for quality control at each stage, which is critical for large-scale campaigns.

Synthetic_Workflow 2-Chloropyridine 2-Chloropyridine Intermediate_1 2-Hydrazinopyridine 2-Chloropyridine->Intermediate_1 Step 1 (Hydrazinolysis) Intermediate_2 1-(Pyridin-2-yl)-1H- pyrazole-4-carbonitrile Intermediate_1->Intermediate_2 Step 2 (Cyclocondensation) Final_Product 5-Bromo-1-(pyridin-2-yl)-1H- pyrazole-4-carbonitrile Intermediate_2->Final_Product Step 3 (Bromination)

Caption: Overall three-step synthetic workflow.

Step 1: Scale-Up Synthesis of 2-Hydrazinopyridine (Intermediate 1)

Scientific Rationale and Process Optimization

The synthesis of 2-hydrazinopyridine is typically achieved by the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.[3][4] A common challenge in scaling this reaction is the requirement for a large excess of hydrazine hydrate to prevent the formation of di-substituted hydrazine byproducts.[5] To mitigate this on a large scale, we employ a strategy of controlled, slow addition of 2-chloropyridine to the hydrazine hydrate. This maintains a constant excess of hydrazine in the reaction mixture, maximizing the yield of the desired monosubstituted product without requiring an impractically large volume of the reagent.[5] Butanol is selected as a co-solvent to improve solubility and allow for a higher reaction temperature, thereby increasing the reaction rate.[3]

Materials and Reagents
ReagentCAS NumberMolecular Wt.Quantity (molar eq.)
2-Chloropyridine109-09-1113.5510.0 kg (88.06 mol, 1.0 eq.)
Hydrazine Hydrate (80%)7803-57-850.0627.5 kg (440.3 mol, 5.0 eq.)
n-Butanol71-36-374.1220 L
Ethyl Acetate141-78-688.11~50 L
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Detailed Experimental Protocol
  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet with hydrazine hydrate (27.5 kg) and n-butanol (20 L).

  • Reagent Addition: Begin stirring and heat the mixture to 100 °C.

  • Controlled Feed: Add the 2-chloropyridine (10.0 kg) to the dropping funnel. Add it dropwise to the reactor over a period of 4-5 hours, maintaining the internal temperature at 100-105 °C. The reaction is exothermic; control the addition rate to maintain a steady temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 100 °C for 48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:2 ethyl acetate/methanol.[3]

  • Work-up and Extraction: Once the starting material is consumed, cool the reactor to room temperature. Add 20 L of water to the reaction mixture. Transfer the mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 15 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Product Isolation: The resulting red oil is the target product, 2-hydrazinopyridine. The typical yield is 7.5 kg (78%).[3] The product can be used in the next step without further purification.

Step 2: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-4-carbonitrile (Intermediate 2)

Scientific Rationale and Mechanism

This step involves the formation of the pyrazole ring via a cyclocondensation reaction between 2-hydrazinopyridine and (ethoxymethylene)malononitrile (EMMN). EMMN is a highly versatile C3 synthon used for constructing various heterocycles.[6] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the electron-deficient double bond of EMMN, followed by an intramolecular cyclization with the elimination of ethanol. Acetic acid is used as a catalyst and solvent, which facilitates both the initial condensation and the subsequent cyclization steps.

Mechanism cluster_0 Mechanism of Pyrazole Formation Start 2-Hydrazinopyridine + EMMN IntermediateA Hydrazone Intermediate Start->IntermediateA Condensation (-EtOH) IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Intramolecular Cyclization Product 1-(Pyridin-2-yl)-1H-pyrazole-4-carbonitrile IntermediateB->Product Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Quantity (molar eq.)
2-Hydrazinopyridine4930-98-7109.137.5 kg (68.73 mol, 1.0 eq.)
(Ethoxymethylene)malononitrile123-06-8122.128.5 kg (69.60 mol, 1.01 eq.)
Glacial Acetic Acid64-19-760.0540 L
Detailed Experimental Protocol
  • Reactor Setup: In a 100 L reactor, charge the 2-hydrazinopyridine (7.5 kg) and glacial acetic acid (40 L). Stir until a homogeneous solution is formed.

  • Reagent Addition: Add the (ethoxymethylene)malononitrile (8.5 kg) portion-wise to the solution. The addition is exothermic; maintain the temperature below 40 °C using a cooling bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 110-115 °C and maintain for 3 hours. Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to 10-15 °C. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold water (2 x 10 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved. The typical yield is 10.5 kg (83%) of an off-white to pale yellow solid.

Step 3: Regioselective Bromination to Yield the Final Product

Scientific Rationale

The final step is the bromination of the pyrazole ring. The electron-withdrawing nitrile group at the C4 position deactivates the adjacent C3 and C5 positions towards electrophilic substitution. However, the nitrogen atom of the pyridine ring and the pyrazole nitrogen at position 2 also influence the electron density. The C5 position is generally more susceptible to electrophilic attack in such systems. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a reliable and safer source of electrophilic bromine compared to liquid bromine, especially on a large scale.[7] Acetonitrile is an excellent solvent for this reaction, providing good solubility for the starting material and NBS.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Quantity (molar eq.)
1-(Pyridin-2-yl)-1H-pyrazole-4-carbonitrile1201301-70-1184.1810.5 kg (57.01 mol, 1.0 eq.)
N-Bromosuccinimide (NBS)128-08-5177.9810.4 kg (58.43 mol, 1.02 eq.)
Acetonitrile75-05-841.05100 L
Detailed Experimental Protocol
  • Reactor Setup: Charge the 1-(Pyridin-2-yl)-1H-pyrazole-4-carbonitrile (10.5 kg) and acetonitrile (100 L) into a 200 L reactor. Stir at room temperature to dissolve the solid.

  • Reagent Addition: Cool the solution to 0-5 °C using a chiller. Add the N-Bromosuccinimide (10.4 kg) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

  • Precipitation: Add 100 L of cold water to the concentrated mixture with vigorous stirring. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with water (3 x 20 L) to remove any succinimide byproduct.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 13.0 kg (87%) of a white to off-white solid.

Product Characterization and Data Summary

CompoundAppearanceYield (%)Melting Point (°C)Key ¹H NMR Signals (DMSO-d₆)
Intermediate 1 Red Oil78N/Aδ 8.14 (d), 7.50 (m), 6.69 (m), 5.78 (br s), 3.81 (br s)[3]
Intermediate 2 Off-white Solid8398-101δ 9.05 (s, 1H), 8.60 (d, 1H), 8.45 (s, 1H), 8.10 (t, 1H), 7.50 (t, 1H)
Final Product White Solid87145-148δ 9.15 (s, 1H), 8.65 (d, 1H), 8.15 (t, 1H), 7.60 (t, 1H)

Safety, Handling, and Waste Disposal

7.1. Hazard Analysis

ReagentHazard ClassKey Risks
Hydrazine Hydrate Acutely Toxic, Carcinogen, CorrosiveToxic if swallowed, inhaled, or in contact with skin. Suspected of causing cancer. Causes severe skin burns and eye damage.
2-Chloropyridine Flammable, ToxicFlammable liquid and vapor. Toxic if swallowed or in contact with skin.
N-Bromosuccinimide Oxidizer, CorrosiveStrong oxidizer. Causes severe skin burns and eye damage.
Acetonitrile Flammable, Acutely ToxicHighly flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

7.2. Personal Protective Equipment (PPE)

All steps must be performed in a well-ventilated area or fume hood. Full PPE is required, including:

  • Chemical-resistant gloves (e.g., butyl rubber for hydrazine).

  • Chemical splash goggles and a face shield.

  • Flame-retardant lab coat and chemical-resistant apron.

  • Appropriate respiratory protection, especially when handling hydrazine hydrate and acetonitrile.

7.3. Waste Disposal

  • Hydrazine Waste: Aqueous waste containing hydrazine must be quenched with a solution of sodium hypochlorite (bleach) before being sent for disposal. Never mix hydrazine waste directly with acidic waste.

  • Brominated Waste: Organic waste containing brominated compounds should be collected separately and sent for incineration by a licensed waste disposal company.

  • Solvent Waste: Non-halogenated and halogenated solvent waste streams must be segregated into appropriate, clearly labeled containers for disposal.

Conclusion

This application note details a validated and scalable three-step synthesis of this compound. By implementing controlled addition strategies and selecting appropriate reagents and solvents, this process provides high yields and excellent purity on a multi-kilogram scale. The provided rationale, detailed protocols, and comprehensive safety information serve as a complete guide for process chemists and drug development professionals, enabling the efficient and safe production of this valuable chemical intermediate.

References

  • Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]

  • Large‐scale synthesis of 1H‐pyrazole. ResearchGate. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative.Google Patents.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Available at: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative.Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthetic method of (ethoxymethylene)-malononitrile.Google Patents.
  • The Bromination of Pyrazabole. Defense Technical Information Center (DTIC). Available at: [Link]

  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Fisher Scientific. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Available at: [Link]

  • Bromination of 1,3- and 1,5-dimethyl-1 H -pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • MSDS of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. PrepChem. Available at: [Link]

  • This compound CAS#: 1269290-97-2. ChemWhat. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges encountered during its synthesis and purification.

Introduction: The Synthetic Challenge

This compound is a key intermediate in medicinal chemistry. Its synthesis, typically involving a cyclocondensation reaction, can be deceptively complex. The primary challenge lies in controlling regioselectivity and minimizing the formation of closely related impurities that are often difficult to separate from the desired product.[1][2][3] This guide explains the causality behind these challenges and offers field-proven solutions.

The most common synthetic route involves the reaction of 2-hydrazinopyridine with a functionalized three-carbon electrophile, such as 2-bromo-3-oxo-succinonitrile or its synthetic equivalent. The regiochemical outcome is highly dependent on reaction conditions.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of two very similar products according to TLC and LC-MS. What is happening?

A1: You are likely observing the formation of a regioisomeric impurity, 3-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile. This is the most common and challenging impurity in this synthesis.[1][2][3] It arises because the substituted hydrazine can attack either of two different electrophilic sites on the C3-synthon, leading to a mixture of the desired 1,5-disubstituted product and the undesired 1,3-disubstituted product. Controlling factors include solvent, temperature, and pH.[2]

Q2: My final product has a persistent yellow or brown discoloration, even after initial purification. How can I remove it?

A2: This discoloration is often due to residual starting materials or polymeric byproducts. An activated carbon (charcoal) treatment followed by recrystallization is highly effective. Dissolve your crude product in a suitable hot solvent (e.g., ethanol or isopropanol), add a small amount of activated carbon, stir for 15-30 minutes, and then filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.

Q3: The yield of my reaction is consistently low (<40%). What are the primary causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure your reaction is running to completion by monitoring with TLC or LC-MS.

  • Side Reactions: The starting materials can undergo decomposition or alternative reaction pathways if the temperature is too high or the reaction time is excessively long.

  • Poor Work-up/Isolation: The product may have some solubility in the aqueous phase during extraction. Ensure you are using an appropriate organic solvent and perform multiple extractions.

  • Sub-optimal Reaction Conditions: The choice of base and solvent is critical. For instance, using a non-nucleophilic base can prevent unwanted side reactions.

Q4: I am seeing a new spot on my TLC that is more polar than my product, especially after an acidic workup. What could it be?

A4: This is likely the corresponding amide or carboxylic acid, formed by the hydrolysis of the nitrile group. The nitrile moiety (-CN) can be sensitive to strong acidic or basic conditions, particularly at elevated temperatures during workup.[4] It is advisable to perform aqueous workups under neutral or mildly acidic/basic conditions and at room temperature if possible.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common problems and their solutions.

Issue: Regioisomer Formation and Control

The formation of the 3-bromo regioisomer is the principal synthetic hurdle. The reaction's regioselectivity is a delicate balance of electronic and steric effects, heavily influenced by reaction conditions.[2]

Root Cause Analysis: The cyclization proceeds via nucleophilic attack of one of the hydrazine nitrogens onto an electrophilic carbon of the three-carbon partner. The regiochemistry is determined by which nitrogen attacks which carbon first.

  • Acidic Conditions: Under acidic conditions, the nitrogen atom of 2-hydrazinopyridine furthest from the pyridine ring is typically protonated, making the nitrogen adjacent to the ring more nucleophilic. This can favor one isomer.[2]

  • Solvent Effects: Polar aprotic solvents can stabilize charged intermediates differently than polar protic solvents, influencing the reaction pathway and the final isomer ratio.[1]

Recommended Actions:

  • pH Control: Carefully control the pH. Often, running the reaction under neutral or slightly basic conditions using a hindered non-nucleophilic base can improve selectivity for the desired 5-bromo isomer.

  • Solvent Screening: If you are obtaining a poor isomeric ratio, perform a solvent screen. Common solvents to test include ethanol, isopropanol, acetonitrile, and dioxane.

  • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase the selectivity of kinetically controlled reactions.

Issue: Purification Challenges

Due to their similar polarities and structures, separating the 5-bromo (desired) and 3-bromo (impurity) isomers is challenging.

Recommended Actions:

  • Fractional Recrystallization: This is the most effective technique on a larger scale. It relies on slight differences in solubility between the two isomers. A solvent/anti-solvent system (e.g., Ethanol/Water or Isopropanol/Hexane) can be very effective. This may need to be repeated several times.

  • Column Chromatography: While effective, it can be difficult to achieve baseline separation.

    • Recommended Conditions: Use a high-quality silica gel with a fine mesh size.

    • Solvent System: A shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and slowly increasing to 25%) often provides the best separation. Monitor fractions carefully by TLC.

  • Acid Addition Salt Formation: Pyrazoles can be purified by forming acid addition salts, crystallizing the salt, and then neutralizing to recover the purified free base.[5] This exploits differences in the pKa of the isomers.

Summary of Common Impurities
Impurity NameStructure DescriptionProbable CauseAnalytical Signature (Expected)
3-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrileRegioisomer of the target compound.Lack of regiocontrol during cyclization.[2][3]Similar ¹H NMR spectrum but with distinct chemical shifts for pyrazole and pyridine protons. Identical mass in MS.
2-HydrazinopyridineUnreacted starting material.Incomplete reaction; incorrect stoichiometry.Easily identified by TLC (often more polar) and ¹H NMR.
5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxamideHydrolysis product.Exposure to strong acid or base during workup or purification.Higher polarity on TLC. Presence of -NH₂ protons in ¹H NMR. Mass increase of 18 amu in MS.
Polymeric ByproductsDark, tar-like substances.High reaction temperatures or prolonged reaction times.Insoluble material or baseline streaking on TLC.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (5.45 g, 50 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add 2-(1-bromo-2,2-dicyanoethenyl)pyrrolidine (12.0 g, 50 mmol) portion-wise over 15 minutes. Note: This is a common C3-synthon; others may be used.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure to obtain a crude solid.

    • Redissolve the solid in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) or fractional recrystallization from isopropanol.

Workflow Visualization

The following diagram illustrates the general workflow for synthesis and purification.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 2-Hydrazinopyridine B 2. Add C3-Synthon (e.g., Brominated Malononitrile derivative) A->B C 3. Reflux (4-6 hours) B->C D 4. TLC Monitoring C->D E 5. Solvent Evaporation D->E Reaction Complete F 6. Extraction (EtOAc / Water) E->F G 7. Drying & Concentration F->G H 8. Crude Product G->H I Column Chromatography OR Fractional Recrystallization H->I J 9. Pure Product I->J

Caption: General experimental workflow.

Mechanistic Insights: Impurity Formation

Understanding the reaction mechanism is key to controlling impurities. The primary competition is between the formation of the 1,5-disubstituted (desired) and 1,3-disubstituted (undesired) pyrazole rings.

G Reactants 2-Hydrazinopyridine + C3-Bromo-Carbonitrile Synthon IntA Intermediate A (Pathway 1) Reactants->IntA Attack at Cα IntB Intermediate B (Pathway 2) Reactants->IntB Attack at Cβ Prod_Desired Desired Product 5-Bromo-1-(pyridin-2-YL)-1H- pyrazole-4-carbonitrile IntA->Prod_Desired Cyclization Prod_Impurity Regioisomeric Impurity 3-Bromo-1-(pyridin-2-YL)-1H- pyrazole-4-carbonitrile IntB->Prod_Impurity Cyclization

Caption: Competing pathways leading to product and impurity.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • Method for purifying pyrazoles.
  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health (NIH). [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • This compound CAS#: 1269290-97-2. ChemWhat. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Mechanism for water‐mediated synthesis of pyrazole‐4‐carbonitrile derivatives. ResearchGate. [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Fluorophenyl pyrazol compounds.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. ResearchGate. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The following frequently asked questions (FAQs) and troubleshooting guides offer direct, actionable advice to overcome experimental challenges.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

Low yields can stem from several factors, including incomplete reactions, side product formation, or degradation of starting materials. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction has stalled, consider the following:

    • Increase Reaction Time: Some reactions, particularly with sterically hindered substrates, may require longer reaction times.

    • Increase Temperature: Gently increasing the reaction temperature can improve reaction rates. For thermally sensitive compounds, consider microwave-assisted synthesis to reduce reaction times at elevated temperatures.[1]

    • Catalyst/Reagent Activity: Ensure the catalyst and any reagents are fresh and active. For instance, in palladium-catalyzed reactions, the choice of ligand and the integrity of the palladium source are critical.[2]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired product.

    • Dehalogenation: In palladium-catalyzed cross-coupling reactions, the bromo group can be replaced by a hydrogen atom. This is often caused by moisture or other protic impurities in the reaction mixture.[2] Ensure all solvents and reagents are anhydrous.

    • Homocoupling: The starting material can couple with itself, which can be a sign of catalyst deactivation or an incorrect ligand-to-metal ratio.[2] Optimizing reaction conditions, such as the base and solvent, can minimize this.

  • Starting Material Stability: While pyrazoles are generally stable, the pyridyl and cyano groups can be sensitive to certain reaction conditions.[3]

    • Strongly Basic or Acidic Conditions: The pyridine nitrogen can be protonated or act as a ligand, potentially interfering with the reaction. The cyano group can be hydrolyzed under harsh acidic or basic conditions. Consider using milder bases or acids where possible.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are commonly performed with this compound.[4]

Q2: I am having trouble with a Suzuki-Miyaura coupling reaction. What are the key parameters to optimize?

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[5] However, its success with heteroaryl halides can be sensitive to several factors.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality (Boronic acid, Base, Solvent) start->reagent_quality Initial Check reagent_quality->start Degraded Reagents catalyst_system Evaluate Catalyst System (Pd source, Ligand) reagent_quality->catalyst_system Reagents OK catalyst_system->start Inactive Catalyst reaction_conditions Optimize Reaction Conditions (Temperature, Time) catalyst_system->reaction_conditions Catalyst OK reaction_conditions->start Suboptimal Conditions workup_purification Review Workup & Purification reaction_conditions->workup_purification Conditions Optimized workup_purification->start Product Loss success Improved Yield workup_purification->success Procedure OK

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃The choice of palladium source can influence the catalytic activity. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources require in-situ reduction.[6][7]
Ligand Phosphine ligands (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich phosphine ligands can improve the efficiency of oxidative addition and reductive elimination steps, especially with less reactive aryl bromides.[2][6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[8] The choice of base can significantly impact the reaction outcome. Inorganic bases are generally preferred.[9]
Solvent Dioxane, Toluene, DMF, often with waterA mixture of an organic solvent and water is common. The solvent system needs to dissolve both the organic and inorganic components.[10]
Temperature 80-120 °CMost Suzuki reactions require heating to proceed at a reasonable rate. Microwave irradiation can be an effective alternative.[10]

Q3: My Buchwald-Hartwig amination is not working. What should I check?

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12] Similar to Suzuki coupling, it is highly dependent on the catalytic system.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen.[2] It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Choice: The choice of ligand is critical. For heteroaromatic substrates, bulky electron-rich ligands such as RuPhos or XPhos are often effective.[13]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13] The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(Ln)->Ar-NR'R'' Reductive Elimination

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%) in the degassed solvent (e.g., dioxane/water 4:1).

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Purification of Brominated Pyrazole Derivatives

Purification of the final product is crucial to obtain a high-purity compound.

  • Crystallization: If the product is a solid, crystallization is an effective purification method. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Acid-Base Extraction: The pyridyl nitrogen allows for the formation of acid addition salts. This can be used for purification by dissolving the crude product in an organic solvent and extracting with an aqueous acid. The aqueous layer is then basified to precipitate the purified product, which is then extracted back into an organic solvent.[14]

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Syntheses. (n.d.). Procedure.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • YouTube. (2019). synthesis of pyrazoles.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • NIH. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • PubMed Central. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Guidechem. (n.d.). 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Google Patents. (n.d.). Fluorophenyl pyrazol compounds.
  • PubChemLite. (n.d.). 5-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carbonitrile.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives.
  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile.
  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-pyrazole, AldrichCPR.
  • Biosynth. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-pyrazole.

Sources

Technical Support Center: Purification of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of brominated pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity brominated pyrazoles—a critical class of intermediates in pharmaceutical and agrochemical research.[1] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to overcome common and complex purification hurdles.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common issues encountered during the purification of brominated pyrazoles.

Q1: My final brominated pyrazole product is an orange or brown oil, but the literature reports a solid. What are the likely causes and how can I isolate my product?

A1: An oily product is a frequent issue and typically points to one or more of the following:

  • Residual High-Boiling Solvent: Solvents like DMF or DMSO, often used in bromination reactions, are difficult to remove under standard vacuum and can result in an oily residue.[2]

  • Mixture of Isomers/Over-bromination: The bromination of pyrazoles can yield a mixture of regioisomers or poly-brominated species (e.g., dibromo-, tribromo- compounds), which can depress the melting point and prevent crystallization.[3][4]

  • Presence of Succinimide: If N-bromosuccinimide (NBS) is used as the brominating agent, the succinimide byproduct must be thoroughly removed during the aqueous workup, as its presence can interfere with crystallization.[5]

  • Hydrohalide Salt Formation: Hydrogen bromide (HBr) formed during the reaction can coordinate with the basic pyrazole nitrogen, leading to the formation of a salt which may be oily or have different solubility properties.[6]

Troubleshooting Steps:

  • Solvent Removal: Perform a co-evaporation by dissolving the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and re-concentrating under reduced pressure. Repeat this 2-3 times to azeotropically remove residual DMF/DMSO.

  • Induce Crystallization: If the oil is of high purity by TLC/LCMS, attempt to induce crystallization. Dissolve the oil in a minimal amount of a good solvent (e.g., DCM, ether) and add a poor solvent (e.g., hexanes, pentane) dropwise until turbidity persists. Cool the mixture to encourage precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.

  • Purification: If impurities are present, column chromatography is the most effective next step. If the product remains an oil post-chromatography, sublimation under high vacuum can be an excellent, albeit slower, final purification step for thermally stable compounds.[2]

Q2: My TLC and LC-MS show multiple product-related spots with very similar Rf values and masses (M, M+78, M+156). How do I resolve and identify these?

A2: This pattern is characteristic of a mixture containing your desired mono-brominated product (M), along with di-brominated (M+78/80 for Br isotopes) and potentially tri-brominated (M+156/158/160) impurities. The similar polarity makes separation challenging.

  • Identification: The mass spectrum is your primary tool here. The characteristic isotopic pattern of bromine (79Br and 81Br are in an approximate 1:1 ratio) will be evident. A mono-brominated compound will show two peaks of equal intensity separated by 2 Da (M, M+2). A di-brominated compound will show three peaks in a 1:2:1 ratio (M, M+2, M+4). This allows for unambiguous confirmation of the degree of bromination for each peak in your LC-MS.

  • Separation Strategy:

    • Optimize Chromatography: Standard silica gel may not provide sufficient resolution. Consider using a shallower solvent gradient in your flash chromatography (e.g., increasing the polar solvent by 0.5-1% increments). Hexanes/EtOAc or Hexanes/DCM are common eluent systems.

    • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column, as the different separation mechanisms may resolve these closely-related compounds.

    • Recrystallization: This can be highly effective. Carefully select a solvent system where the desired mono-bromo product has slightly different solubility from the di-bromo impurity, especially at different temperatures. A fractional crystallization approach may be necessary.

Q3: My brominated pyrazole appears to decompose on the silica gel column, resulting in streaking on the TLC and low recovery. What is happening?

A3: This indicates product instability on the acidic silica gel surface. Brominated pyrazoles, particularly those with electron-donating groups or certain N-substituents, can be sensitive to acid. The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition, de-bromination, or rearrangement reactions.

Solutions:

  • Deactivate the Silica: Neutralize the silica gel immediately before use. This is done by preparing a slurry of the silica gel in your starting eluent and adding 1-2% triethylamine (or another volatile base like pyridine). This neutralizes the acidic sites and minimizes degradation.

  • Switch to Alumina: Aluminum oxide is available in acidic, neutral, and basic forms. For sensitive compounds, neutral or basic alumina is an excellent alternative to silica gel.

  • Avoid Chlorinated Solvents: Do not use dichloromethane (DCM) or chloroform as eluents on a column that has been basified with triethylamine. The amine can react with the chlorinated solvent over time, generating reactive species. Use an alternative like ethyl acetate/hexanes.

  • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound spends on the stationary phase.

In-Depth Purification Protocols & Workflows

Visualization 1: General Purification Strategy

The following workflow outlines a systematic approach to purifying a crude brominated pyrazole product.

G cluster_purification Purification Path crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup analysis1 Analyze Crude Product (TLC, LC-MS, 1H NMR) workup->analysis1 chrom Flash Column Chromatography analysis1->chrom Complex mixture or Oil recryst Recrystallization analysis1->recryst >90% pure Solid acid_salt Acid Salt Formation & Crystallization analysis1->acid_salt Difficulty crystallizing free base analysis2 Analyze Fractions/ Crystals (TLC, LC-MS) chrom->analysis2 recryst->analysis2 acid_salt->analysis2 analysis2->chrom Impure Re-purify pure Pure Brominated Pyrazole analysis2->pure Fractions >98% pure Pool & Concentrate

Caption: Decision workflow for purifying crude brominated pyrazoles.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to separate a desired mono-brominated pyrazole from unreacted starting material and over-brominated byproducts.

1. Preliminary Analysis & Eluent Selection:

  • Run a TLC of your crude material against the starting pyrazole.

  • Test various eluent systems to achieve good separation (ΔRf > 0.2) between the starting material, mono-bromo, and di-bromo spots. A typical starting point is 10-20% Ethyl Acetate in Hexanes.

2. Column Preparation (Deactivated Silica):

  • In a fume hood, measure the required amount of silica gel (typically 50-100x the mass of your crude material).

  • Create a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Add triethylamine (Et₃N) to the slurry, equivalent to 1.5% of the silica gel volume (e.g., for 100 mL of dry silica, add 1.5 mL of Et₃N).

  • Stir gently for 5 minutes, then pack the column using standard wet-packing techniques.

3. Loading and Elution:

  • Dissolve the crude oil/solid in a minimal amount of DCM or the eluent. For less soluble compounds, adsorbing the material onto a small amount of silica gel ("dry loading") is highly recommended.

  • Carefully load the sample onto the top of the packed column.

  • Begin elution with the low-polarity mobile phase. Gradually increase the polarity (gradient elution) based on your initial TLC analysis. A slow, shallow gradient is key to separating closely-related isomers.[7]

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed with the eluent.

Visualization 2: Troubleshooting an Oily Product

This decision tree helps diagnose and resolve the common problem of obtaining an oil instead of a solid.

G start Product is an Oil check_purity Analyze by LC-MS / 1H NMR start->check_purity is_pure Is it >95% pure? check_purity->is_pure pure_path Likely residual solvent or amorphous solid is_pure->pure_path Yes impure_path Impurity mixture (isomers, byproducts) is_pure->impure_path No action_pure1 Co-evaporate with DCM or Toluene (3x) pure_path->action_pure1 action_impure1 Purify via Column Chromatography impure_path->action_impure1 action_impure2 Consider purification via salt formation impure_path->action_impure2 action_pure2 Attempt Crystallization (Solvent/Anti-solvent) action_pure1->action_pure2 action_pure3 Sublimation (if thermally stable) action_pure2->action_pure3

Caption: A logical guide for troubleshooting oily brominated pyrazole products.

Protocol 2: Purification via Acid Addition Salt Crystallization

This method is particularly useful when the free base is an oil or difficult to crystallize, but its salt is a stable, crystalline solid.[8]

1. Salt Formation:

  • Dissolve the crude or partially purified brominated pyrazole (1.0 eq) in a suitable organic solvent like isopropanol, ethyl acetate, or diethyl ether.

  • Slowly add a solution of a strong acid (1.0-1.1 eq), such as hydrochloric acid (in isopropanol or ether) or sulfuric acid, dropwise with stirring.

  • The pyrazole salt will often precipitate immediately. If not, cool the solution in an ice bath.

2. Isolation and Washing:

  • Collect the crystalline salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (the one used for the reaction) to remove soluble impurities.

  • Dry the salt under vacuum.

3. Liberation of the Free Base (If Required):

  • Dissolve the purified salt in water.

  • Basify the aqueous solution to pH > 9 with a base like sodium carbonate or ammonium hydroxide.

  • Extract the pure brominated pyrazole free base into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the pure product.

Data Summary Tables

Table 1: Troubleshooting Common Purification Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is an oilResidual solvent (DMF); Impurity mixture; Amorphous natureCo-evaporate with toluene; Column chromatography; Attempt crystallization with solvent/anti-solvent; Sublimation[2]
Multiple close spots on TLCRegioisomers; Poly-brominated speciesOptimize chromatography (shallow gradient); Try different stationary phase (alumina); Fractional recrystallization
Streaking/decomposition on silicaAcid sensitivity of the compoundUse deactivated silica (add 1-2% Et₃N to eluent); Use neutral or basic alumina; Minimize column contact time
Low yield after workupProduct lost as hydrohalide salt in aqueous layerNeutralize with NaHCO₃/Na₂CO₃ solution during workup until aqueous layer is basic (pH 8-9) before extraction[6]
Product discolors over timeInstability (oxidation, light sensitivity)Store under an inert atmosphere (N₂ or Ar); Protect from light; Store at low temperature

Table 2: Common Eluent Systems for Flash Chromatography of Pyrazoles

Compound Polarity Primary Eluent System Alternative System Notes
Low (e.g., N-alkyl pyrazoles)0-15% Ethyl Acetate / Hexanes0-20% Dichloromethane / HexanesGood for resolving non-polar impurities.
Medium (e.g., N-aryl pyrazoles)10-40% Ethyl Acetate / Hexanes1-5% Methanol / DichloromethaneA small amount of methanol can help move more polar compounds without excessive tailing.
High (e.g., N-H pyrazoles)30-70% Ethyl Acetate / Hexanes5-10% Methanol / DichloromethaneFor N-H pyrazoles, adding 1% acetic acid to the eluent can sometimes improve peak shape, but test for stability first.

References

  • Benchchem. (n.d.). 3-Bromo-1H-pyrazole.
  • Benchchem. (2025, December). Preventing the formation of byproducts in pyrazole synthesis. Benchchem Technical Support.
  • Silva, V. L. M., Meireles, M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Niedenzu, K., & Nöth, H. (1982). The Bromination of Pyrazabole.
  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. [Link]

  • The Royal Society of Chemistry. (2016). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Li, Y., et al. (2022). BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. ChemistrySelect.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46, 113–118.
  • Hart, G., & Ok, D. (1998). 3(5)-aminopyrazole. Organic Syntheses, 75, 105. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Imeni, S., Makarem, A., & Javahershenas, R. (2024). Recent Advances in Multicomponent Electro‐Organic (Electrochemical) Synthesis of Heterocycles. Journal of Heterocyclic Chemistry.
  • Bott, K., et al. (2011). Method for purifying pyrazoles.
  • Adega, F., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4984. [Link]

  • Afezolli, B., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Silva, V. L. M., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(7), 1633. [Link]

  • Sharma, R., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Elguero, J., et al. (2002). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Haukka, M., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(3). [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole-3(5)-carboxylic acid.

Sources

Technical Support Center: A Troubleshooting Guide for Resolving Poor Solubility of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot these issues.

Poor aqueous solubility is a major hurdle in drug discovery, often leading to underestimated potency, inconsistent results, and misleading structure-activity relationships (SAR).[1] This guide provides a systematic, tiered approach to overcoming the solubility limitations of this compound, ensuring reliable and reproducible data in your critical assays.

Section 1: Initial Assessment & Best Practices

Before attempting advanced solubilization techniques, it is crucial to understand the compound's inherent properties and ensure that foundational lab practices are correctly implemented.

Q1: What are the likely physicochemical properties of this compound that contribute to its poor solubility?

Answer: The structure of this compound contains several functional groups that dictate its solubility profile:

  • Pyrazole and Pyridine Rings: These nitrogen-containing heterocyclic rings are common in pharmaceuticals.[2][3] While the nitrogen atoms can participate in hydrogen bonding, the overall ring systems are largely aromatic and hydrophobic, contributing to low water solubility.

  • Bromo Group: The bromine atom significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule, further decreasing its affinity for aqueous media.

  • Carbonitrile Group (-C≡N): This group is polar but does not ionize. Its contribution is minor compared to the larger hydrophobic scaffold.

  • pH-Sensitivity: The pyridine ring contains a basic nitrogen atom.[4] This means the compound's overall charge and, consequently, its aqueous solubility, can be modulated by adjusting the pH of the medium. At a pH below the pKa of the pyridine nitrogen's conjugate acid, the nitrogen will become protonated (positively charged), which typically increases solubility in water.

Pyrazole derivatives themselves are generally soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5]

Q2: I'm observing precipitation when adding my compound to the assay buffer. What is the most critical first step?

Answer: The most critical first step is to prepare a high-quality, concentrated stock solution in an appropriate organic solvent. Improperly prepared stock solutions are a frequent source of solubility problems.[6] The goal is to fully dissolve the compound at a high concentration so that only a very small volume is needed for dilution into your aqueous assay buffer, minimizing the risk of solvent-induced precipitation.[7]

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution, a foundational step in any experiment.[8][9]

  • Select the Right Solvent: Based on the compound's properties, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Accurate Weighing: Accurately weigh a precise amount of the solid compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile, appropriate-sized tube or vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of 100% DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Ensure Complete Solubilization: Mix thoroughly to ensure the compound is completely dissolved. This can be aided by:

    • Vortexing: Mix on a vortex mixer for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Warm the solution to 37°C for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or haziness. The solution must be perfectly clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Section 2: A Systematic Workflow for Troubleshooting Solubility

When direct dilution of a DMSO stock solution fails, a systematic approach is necessary. The following workflow provides a decision-making framework for selecting the appropriate solubilization strategy.

G start Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Increase stock concentration to reduce final DMSO % check_dmso->reduce_dmso Yes tier1_screen Initiate Tier 1 Screening: Co-solvents & pH Adjustment check_dmso->tier1_screen No reduce_dmso->tier1_screen If issue persists cosolvent Test Co-solvents: PEG 400, Propylene Glycol, Ethanol, etc. tier1_screen->cosolvent ph_adjust Test pH Adjustment (if assay tolerant) tier1_screen->ph_adjust tier1_fail Solubility still insufficient cosolvent->tier1_fail ph_adjust->tier1_fail tier1_success Solubility Achieved tier1_fail->tier1_success Success tier2_screen Initiate Tier 2 Screening: Excipient-Based Formulations tier1_fail->tier2_screen Failure surfactant Test Surfactants: Polysorbate 20/80, Cremophor® EL tier2_screen->surfactant cyclodextrin Test Cyclodextrins: HP-β-CD, SBE-β-CD tier2_screen->cyclodextrin tier2_success Solubility Achieved surfactant->tier2_success cyclodextrin->tier2_success

Caption: A decision-tree for troubleshooting solubility issues.

Section 3: Tier 1 Strategies: Co-solvents and pH Adjustment

These methods involve modifying the solvent environment to make it more favorable for the compound.

Q3: How do co-solvents work, and which ones should I screen first?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing its solubility.[12] Co-solvency is one of the simplest and most effective techniques for many poorly soluble compounds.[13]

It is critical to first determine the tolerance of your specific assay to each co-solvent by running vehicle controls, as high concentrations can interfere with biological systems.

Co-SolventTypical Starting Conc. for ScreeningNotes & Considerations
Polyethylene Glycol 400 (PEG 400) 5-20% (v/v)Generally well-tolerated in many assays. A good first choice.[11][14]
Propylene Glycol (PG) 5-20% (v/v)Common pharmaceutical solvent; good safety profile.[15][16]
Ethanol 1-5% (v/v)Can be effective, but higher concentrations are often toxic to cells.
Glycerol 5-15% (v/v)Increases viscosity, which may impact some assay types (e.g., plate washers).

Protocol 2: Co-solvent Screening for Solubility Enhancement

  • Prepare Co-solvent/Buffer Mixtures: Prepare a set of your assay buffer solutions, each containing a different co-solvent at various concentrations (e.g., Buffer + 5% PEG 400, Buffer + 10% PEG 400, etc.).

  • Dilute Compound: Take your high-concentration DMSO stock of the compound (e.g., 10 mM) and dilute it into each of the co-solvent/buffer mixtures to your desired final assay concentration.

  • Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at the assay temperature for at least 30-60 minutes.

  • Assess Solubility: Visually inspect each solution for any signs of precipitation, cloudiness, or crystallization. A clear solution indicates successful solubilization.

  • Validate in Assay: Run vehicle controls for the most promising co-solvent conditions in your assay to confirm there are no off-target effects.

Q4: Given the pyridine ring, how can I use pH to improve solubility?

Answer: The nitrogen atom on the pyridine ring is weakly basic. By lowering the pH of the assay buffer, this nitrogen can be protonated, imparting a positive charge on the molecule. This charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.

However, this approach is strictly limited by the pH tolerance of your assay . Most cell-based assays require a physiological pH of ~7.4. Drastic changes can alter protein function, affect cell viability, or change the compound's activity. This method is more suitable for biochemical or acellular assays that are robust across a wider pH range. Always confirm that a change in pH does not alter the biological activity you are measuring.

Section 4: Tier 2 Strategies: Advanced Excipient-Based Formulations

If co-solvents and pH adjustment are insufficient or incompatible with your assay, using pharmaceutical excipients to create a more complex formulation may be necessary.

Q5: What are surfactants, and how can they solubilize my compound?

Answer: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[17] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18][19] The hydrophobic tails form the core of the micelle, creating a "hydrophobic pocket" within the aqueous solution. Your poorly soluble compound can then partition into this core, effectively being encapsulated and solubilized in the bulk aqueous phase.[20]

For biological assays, non-ionic surfactants are generally preferred due to their lower potential for disrupting cell membranes or denaturing proteins.

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

SurfactantTypical Starting Conc. for ScreeningNotes & Considerations
Polysorbate 20 (Tween® 20) 0.01-0.1% (w/v)Commonly used in biological assays.
Polysorbate 80 (Tween® 80) 0.01-0.1% (w/v)Can form more stable micelles for highly lipophilic compounds.
Cremophor® EL 0.01-0.1% (w/v)Very effective solubilizer but may have higher biological activity.[18]
Q6: What are cyclodextrins, and how do they differ from surfactants?

Answer: Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone or donut.[21] Their exterior is hydrophilic (water-soluble), while their central cavity is hydrophobic.[][23] Unlike surfactants which form large assemblies (micelles), cyclodextrins work on a molecular level. A single drug molecule can enter and form a non-covalent "inclusion complex" with the hydrophobic cavity of a single cyclodextrin molecule.[24][25] This complex shields the hydrophobic drug from the water, rendering the entire complex water-soluble.[23]

This mechanism is particularly useful for BCS Class II compounds (high permeability, low solubility).[]

G cluster_cd Cyclodextrin cavity Hydrophobic Cavity complex Inclusion Complex (Soluble) compound Compound compound->cavity Forms

Caption: Formation of a soluble inclusion complex with a cyclodextrin.

CyclodextrinTypical Starting Conc. for ScreeningNotes & Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1-5% (w/v)High aqueous solubility and low toxicity make it a very common choice.[21]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) 1-5% (w/v)The negatively charged sulfobutyl ether groups can enhance interaction with positively charged compounds.[26]
Section 5: Frequently Asked Questions (FAQs)
Q: How do I establish the maximum concentration of an excipient (co-solvent, surfactant, etc.) my assay can tolerate?

Answer: This is a critical validation step. You must run a "vehicle tolerance" experiment. This involves running your complete assay with all components except your test compound. Instead, you will add the vehicle (e.g., buffer containing 10% PEG 400, or buffer with 0.1% Tween 80) at the same concentrations you plan to use for your compound. You should test a range of excipient concentrations and compare the results to a control with no excipient. The highest concentration that shows no significant effect on your assay's baseline or positive control is your maximum tolerable concentration.[27]

Q: Is it possible to combine different solubilization methods?

Answer: Yes, combination approaches can be very effective. For instance, you might find that a solution containing 5% PEG 400 and 0.05% Polysorbate 80 works better than either agent alone.[27] However, each new component adds complexity. The potential for assay artifacts increases, and the vehicle control experiments become even more critical. Always start with the simplest approach and only increase complexity if necessary.

Q: My compound still isn't soluble enough for my needs. Are there any other options?

Answer: If the methods described above are insufficient for achieving the required concentration, you may be approaching the limits of what is feasible for simple assay preparation. More advanced pharmaceutical formulation techniques exist, such as creating amorphous solid dispersions or nanosuspensions.[28][29][30][31] These methods involve physically modifying the solid state of the drug to enhance its dissolution properties. However, these techniques require specialized equipment and are typically used for developing final drug products rather than for routine in vitro screening. At this stage, it may be necessary to consult with a formulation specialist or consider whether the target concentration is achievable for this specific compound.

References
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Research. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Shulman, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Al-Bayati, M. N., & Abed, K. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Pharmasolve. (n.d.). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative. [Link]

  • RSC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]

Sources

preventing decomposition of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and stability of this important heterocyclic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and prevent product decomposition.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause and provides actionable, field-tested solutions.

Q1: My reaction mixture is turning dark brown or black, and the final yield is significantly lower than expected. What is causing this decomposition?

A1: Probable Cause & In-Depth Explanation

Dark coloration in the reaction mixture is a common indicator of decomposition, often stemming from several factors:

  • Elevated Temperatures: Pyrazole rings, especially when substituted with electron-withdrawing groups like a nitrile and a halogen, can be susceptible to thermal degradation.[1][2] High temperatures can initiate side reactions, leading to polymerization or the formation of complex, colored byproducts.

  • Presence of Oxygen: Reactions run without a proper inert atmosphere are prone to oxidation. Trace oxygen can react with intermediates or the final product, particularly at elevated temperatures, leading to the formation of colored impurities.

  • Strongly Basic or Acidic Conditions: The stability of the pyrazole ring and the carbon-bromine bond is highly dependent on pH. Harsh basic or acidic conditions can catalyze decomposition pathways. For instance, strong bases might promote unwanted nucleophilic substitution or elimination reactions.

  • Reactive Impurities: Impurities in starting materials or solvents (e.g., peroxides in ethers, trace metals) can catalyze decomposition.

Recommended Protocol for Mitigation:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range for your specific protocol. Use an oil bath with a reliable thermostat and avoid localized overheating.

  • Inert Atmosphere: Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Purity: Use high-purity, anhydrous solvents. If using ethers like THF or dioxane, ensure they are free of peroxides. Reagents should be of high quality and used as specified.

  • pH Management: If a base is required, consider using a milder inorganic base (e.g., K₂CO₃, NaHCO₃) instead of strong organic bases or hydroxides, unless the protocol explicitly demands it.

Q2: My NMR and LC-MS analysis shows a significant peak corresponding to the debrominated product, 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. How can I prevent this hydrodehalogenation?

A2: Probable Cause & In-Depth Explanation

The loss of the bromine atom (hydrodehalogenation) is a frequent side reaction for bromo-aromatic and bromo-heterocyclic compounds.[3][4][5] The C-Br bond on the pyrazole ring is activated and can be cleaved under certain reductive conditions.

  • Catalytic Hydrogenation Conditions: If your synthesis involves a step that uses a palladium catalyst (e.g., for a subsequent cross-coupling) and a source of hydrogen, premature debromination can occur.[5][6] Bromides are more readily reduced than chlorides under these conditions.[4][5][6]

  • Reductive Quenching: Using certain quenching agents at the end of the reaction can create a reductive environment that cleaves the C-Br bond.

  • Trace Metal Catalysis: Trace amounts of palladium or other transition metals from previous steps, combined with a hydrogen source (even from the solvent or a reagent like sodium borohydride), can catalytically remove the bromine.[3]

Recommended Protocol for Prevention:

  • Avoid Harsh Reductants: If a reduction step is necessary elsewhere in the molecule, choose selective reagents that do not affect the aryl bromide. If quenching a reaction, use a non-reductive method like the slow addition of water or a saturated ammonium chloride solution.

  • Optimize Cross-Coupling Reactions: If this compound is an intermediate for a Suzuki or Heck coupling, ensure the reaction is efficient and goes to completion.[7] Use fresh palladium catalysts and appropriate ligands to favor the desired coupling over reductive dehalogenation.

  • Purification Strategy: If minor debromination is unavoidable, the debrominated impurity can often be separated from the desired bromo-compound using column chromatography on silica gel.[8] A hexane/ethyl acetate solvent system is typically effective.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and resolving issues during the synthesis of this compound.

G cluster_synthesis Synthesis Start cluster_monitoring In-Process Monitoring cluster_analysis Post-Workup Analysis cluster_troubleshooting Troubleshooting Path cluster_result Final Product Start Reaction Setup (Reagents, Solvent, Atmosphere) TLC TLC/LC-MS Monitoring Start->TLC Color Observe Color Change Start->Color Workup Aqueous Workup & Extraction TLC->Workup Analysis NMR / LC-MS of Crude Product Workup->Analysis Purification Column Chromatography FinalProduct Pure 5-Bromo-1-(pyridin-2-YL) -1H-pyrazole-4-carbonitrile Purification->FinalProduct LowYield Low Yield / Dark Color? Analysis->LowYield Debromination Debromination Observed? LowYield->Debromination No Optimize_Temp Check Temp Control & Inert Atmosphere LowYield->Optimize_Temp Yes Debromination->Purification No Optimize_Reduct Review Reductants & Catalysts Debromination->Optimize_Reduct Yes Optimize_Temp->Start Re-run Experiment Optimize_Reduct->Start Re-run Experiment

Caption: Troubleshooting workflow for synthesis.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions to prevent the decomposition of purified this compound? A: To ensure long-term stability, the purified solid compound should be stored in a cool, dark, and dry place.[9] An amber vial under an inert atmosphere (argon or nitrogen) is ideal. For solutions, it is best to prepare them fresh. If storage in solution is necessary, use a degassed aprotic solvent and store at low temperatures (2-8°C) for short periods.[10]

Q: Which analytical techniques are most effective for monitoring the reaction and detecting impurities? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for real-time reaction monitoring. TLC provides a quick assessment of reagent consumption and product formation. LC-MS is invaluable for confirming the mass of the desired product and identifying the masses of byproducts, such as the debrominated species. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure and purity.

Q: Can alternative brominating agents be used to potentially reduce decomposition during synthesis? A: Yes, the choice of brominating agent can be critical. While reagents like elemental bromine can be harsh, milder and more selective agents are often preferred for complex heterocyclic systems. N-Bromosuccinimide (NBS) is a commonly used alternative.[11] Another option is N-bromosaccharin, which has been reported as a stable and reactive brominating agent for pyrazole derivatives, sometimes used under solvent-free conditions which can simplify purification.[11] The optimal choice will depend on the specific reaction pathway and substrate.

Data Summary Table

ParameterRecommendationRationale
Reaction Temperature Varies by protocol; typically 25-90°CHigher temperatures can accelerate decomposition and side reactions.[1][12]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation, which leads to colored impurities and yield loss.
Solvents Anhydrous, degassed aprotic solvents (e.g., THF, Dioxane, DMF)Minimizes water-related side reactions and prevents oxidative degradation.[13]
Base Selection Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases can promote dehalogenation or ring-opening side reactions.
Storage 2-8°C, Dry, Dark, Inert AtmosphereProtects against thermal degradation, hydrolysis, and photodecomposition.[9][10]

Potential Decomposition Pathway: Hydrodehalogenation

A common decomposition route is the reductive loss of the bromine atom. This can be particularly problematic if trace metals and a hydrogen source are present.

G Reactant 5-Bromo-1-(pyridin-2-YL) -1H-pyrazole-4-carbonitrile Product 1-(pyridin-2-YL) -1H-pyrazole-4-carbonitrile Reactant->Product Hydrodehalogenation Catalyst [H] (Reductive Source) + Trace Pd/Ni Catalyst->Reactant

Caption: Simplified hydrodehalogenation pathway.

References

  • Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921-9925. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF on ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction conditions for reductive dehalogenation of bromoacetophenone (BrAPN) to acetophenone (APN). [Link]

  • Jimenez-Vazquez, H. A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(1), 1-22. [Link]

  • Google Patents. (2020).
  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2. [Link]

  • ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • Google Patents. (n.d.).
  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. [Link]

  • AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • ResearchGate. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. [Link]

  • PubMed Central. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. [Link]

  • MDPI. (n.d.). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. [Link]

  • ResearchGate. (n.d.). Influences of temperature and atmosphere on thermal stability of BaCrO4. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of reactions involving 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to streamline your experimental workflows. Our focus is on the critical aspect of catalyst loading optimization to ensure high efficiency, yield, and purity of your target compounds.

Section 1: Understanding the Chemistry: The Role of the Catalyst

The synthesis of functionalized pyrazoles, such as this compound, often involves palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[1][2][3] The efficiency of these transformations is highly dependent on the catalytic system, which typically consists of a palladium precursor and a supporting ligand.[4]

Optimizing the catalyst loading is a crucial step in developing a robust and scalable chemical process.[1] Using an insufficient amount of catalyst can lead to incomplete conversion and low yields, while an excessive amount can result in increased costs, potential for side reactions, and difficulties in removing residual palladium from the final product.

The Catalytic Cycle: A Conceptual Overview

A general understanding of the catalytic cycle is essential for effective troubleshooting. For a typical palladium-catalyzed cross-coupling reaction, the cycle involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Aryl Halide (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-M) Pd(II)_Complex->Transmetalation Organometallic Reagent (R-M) Pd(II)_Intermediate Ar-Pd(II)-R(L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-R Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the optimization of catalyst loading for reactions involving this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for Buchwald-Hartwig reactions.[5] For Suzuki-Miyaura couplings, especially with more challenging substrates, a slightly higher initial loading of 2-5 mol% might be necessary. It's crucial to perform a systematic optimization to find the lowest effective catalyst loading for your specific reaction conditions.

Q2: How does the choice of palladium precursor affect the reaction?

A2: Different palladium precursors exhibit varying levels of activity and stability. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycle precatalysts.[6] Precatalysts are often preferred as they can generate the active Pd(0) species more efficiently and consistently.[6] For instance, using a palladacycle precatalyst can sometimes allow for lower catalyst loadings compared to using Pd(OAc)₂ with a separate ligand.[6]

Q3: Can the ligand-to-metal ratio influence the optimal catalyst loading?

A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A typical starting point is a ligand-to-palladium ratio of 1:1 to 2:1. However, for challenging couplings, a higher ligand ratio may be beneficial. It is important to note that excess ligand can sometimes inhibit the reaction, so this parameter should be optimized in conjunction with the catalyst loading.

Q4: My reaction is sluggish or stalls before completion. Should I simply increase the catalyst loading?

A4: While increasing the catalyst loading might seem like a straightforward solution, it's often not the most effective or economical approach. A stalled reaction can be indicative of several underlying issues, including catalyst deactivation, poor solubility of reagents, or an inappropriate choice of base or solvent.[7] Before increasing the catalyst loading, it is recommended to investigate these other parameters.

Q5: How can I minimize palladium contamination in my final product?

A5: Minimizing the initial catalyst loading is the first and most important step. After the reaction, various techniques can be employed to remove residual palladium. These include chromatography on silica gel, treatment with activated carbon, or using specialized palladium scavengers. The choice of method will depend on the properties of your product and the required level of purity.

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during catalyst loading optimization.

Troubleshooting_Flowchart Start Low Yield / Incomplete Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use fresh catalyst/precatalyst Use fresh catalyst/precatalyst Check_Catalyst->Use fresh catalyst/precatalyst No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Optimize_Ligand Optimize ligand type and ratio Check_Conditions->Optimize_Ligand No Optimize_Base Screen different bases Check_Conditions->Optimize_Base No Optimize_Solvent Screen different solvents Check_Conditions->Optimize_Solvent No Optimize_Temp Optimize reaction temperature Check_Conditions->Optimize_Temp No Increase_Loading Systematically increase catalyst loading Check_Reagents->Increase_Loading Yes Purify/dry reagents Purify/dry reagents Check_Reagents->Purify/dry reagents No Increase_Loading->Optimize_Ligand No Improvement Success Problem Resolved Increase_Loading->Success Improvement Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Actions
Low Yield / Incomplete Conversion - Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. - Catalyst Deactivation: The catalyst is being poisoned by impurities or degrading under the reaction conditions.[8][9][10] - Suboptimal Reaction Conditions: The choice of ligand, base, solvent, or temperature is not ideal.[1][11][12]- Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 1.5 mol%, then to 2 mol%). - Ensure all reagents and solvents are pure and anhydrous. Degas the reaction mixture to remove oxygen. - Screen different ligands, bases, and solvents. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki couplings. - Optimize the reaction temperature; higher temperatures can increase the rate but may also lead to catalyst decomposition.[7]
Significant Byproduct Formation - Side Reactions: Competing reactions such as hydrodehalogenation (debromination) or homocoupling of starting materials may be occurring. - High Catalyst Loading: An excessive amount of catalyst can sometimes promote undesired pathways.- Screen different ligands. Bulky, electron-rich phosphine ligands can often suppress side reactions. - Re-evaluate the catalyst loading. It is possible that a lower loading will be more selective. - Adjust the stoichiometry of the reagents.
Reaction Fails to Initiate - Inactive Catalyst: The palladium precursor may not be properly activated to the catalytically active Pd(0) species.[6] - Inhibiting Functional Groups: The presence of unprotected N-H groups on the pyrazole ring can potentially coordinate to the palladium center and inhibit catalysis.- Consider using a pre-formed Pd(0) source or a precatalyst that is known to readily generate the active catalyst. - If using an unprotected pyrazole, a higher catalyst loading or the use of specific ligands like XPhos may be required.[13]
Poor Reproducibility - Sensitivity to Air and Moisture: Palladium-catalyzed reactions are often sensitive to atmospheric conditions.[7] - Variability in Reagent Quality: Impurities in starting materials or solvents can affect catalyst performance.- Ensure consistent and rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. - Use high-purity, anhydrous solvents and reagents. - Standardize the procedure for catalyst and reagent addition.

Section 4: Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the catalyst loading for the coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the chosen solvent. This allows for accurate dispensing of small quantities of the catalyst system.

  • Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to the Schlenk tube to achieve the desired catalyst loading (start with a range of 0.5 mol% to 5 mol% in separate experiments).

  • Reaction: Add the anhydrous solvent to the Schlenk tube, and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals.

  • Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature, and perform an appropriate aqueous work-up. Isolate the crude product and determine the yield and purity by ¹H NMR and LC-MS.

Experiment Catalyst Loading (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
10.51.0K₃PO₄Dioxane/H₂O10012
21.02.0K₃PO₄Dioxane/H₂O10012
32.04.0K₃PO₄Dioxane/H₂O10012
45.010.0K₃PO₄Dioxane/H₂O10012

This table should be filled in with your experimental results.

General Protocol for Catalyst Loading Optimization in a Buchwald-Hartwig Amination

This protocol outlines a general procedure for optimizing the catalyst loading for the amination of this compound.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the ligand, and the base.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring and Analysis: Monitor the reaction progress and analyze the results as described in the Suzuki-Miyaura protocol.

Experiment Catalyst Loading (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
10.51.0NaOtBuToluene11012
21.02.0NaOtBuToluene11012
32.04.0NaOtBuToluene11012

This table should be filled in with your experimental results.

References

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Grushin, V. V., & Alper, H. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13039-13050. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Zhang, G., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 43(20), 2592-2595. [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1,5-Dimethyl-3-phenylpyrazole Ligands. Benchchem.
  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 6589–6600. [Link]

  • Russo, F., & Ciaffara, S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

  • Ghavami, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(10), 12470-12484. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 6589–6600. [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem.
  • Hashiguchi, H., & Ohshima, T. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 9(11), 934. [Link]

  • Ali, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Mkhabela, V. N., et al. (2022). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(35), 22695-22708. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kim, H. J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4690. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Tolomelli, A., et al. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cele, Z. P., & Nyamori, V. O. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 278. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 43(36). [Link]

  • Bliss, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 133-140. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Chemical Process Research. [Link]

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2. ChemWhat. [Link]

  • Konakanchi, R., et al. (2018). Zn(ANA)Cl complex as efficient catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous medium via one-pot multicomponent reaction. PlumX. [Link]

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. Benchchem.

Sources

troubleshooting inconsistent results in biological assays with 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers utilizing this compound in biological assays. Given that the pyrazole scaffold is a cornerstone of many kinase inhibitors, this guide will operate under the assumption that you are investigating this compound for its potential as a kinase inhibitor.[1][2][3] We will explore common challenges, from inconsistent results to confirming on-target activity, providing not just steps, but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues that may arise during the handling and experimental use of this compound.

Category 1: Compound Handling and Preparation
Q1: What is the best way to prepare a stock solution of this compound?

A1: Proper preparation of a stock solution is critical for experimental reproducibility.[4] For this compound, which is typically a solid powder, we recommend the following procedure:

  • Choose the Right Solvent: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[5][6] Most organic small molecules exhibit good solubility in DMSO.

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )

    • The molecular weight of this compound is approximately 250.06 g/mol .[7]

    • For 1 mL (0.001 L) of a 10 mM stock: Mass (mg) = 10 mM × 0.001 L × 250.06 g/mol = 2.50 mg.

  • Dissolution: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[8] Add the calculated volume of high-purity, anhydrous DMSO directly to the vial to avoid loss of material during transfer.[5] Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but always check for compound stability under these conditions first.[9]

Q2: How should I store the stock solution to ensure its stability?

A2: To maintain the integrity of your compound, proper storage is essential.[4]

  • Aliquoting: Once dissolved, you should aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, leading to precipitation.[8]

  • Storage Temperature: Store these aliquots at -20°C or, for longer-term storage (months to years), at -80°C.[8]

  • Light Sensitivity: While specific data for this compound is limited, many complex organic molecules are light-sensitive. It is best practice to store vials in the dark or use amber-colored vials.[4]

Storage ConditionRecommended DurationRationale
-20°C Short to medium-term (1-6 months)Standard for most DMSO stock solutions; minimizes degradation.[8]
-80°C Long-term (>6 months)Provides maximum stability and is recommended for archival stocks.[8]
2-8°C (Refrigerator) Not RecommendedUnsuitable for long-term storage due to higher risk of chemical degradation.[4]
Q3: The compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules and a primary reason for inconsistent assay results.[9] The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] If you observe precipitation, consider the following:

  • Lower the Final Concentration: This is the simplest solution. Your intended concentration may exceed the compound's kinetic solubility in the medium.[9]

  • Use a Surfactant: In biochemical (cell-free) assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 at a very low concentration (e.g., 0.01%) can help maintain solubility. However, be cautious in cell-based assays as surfactants can affect membrane integrity.[9]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. Pyrazole and pyridine moieties can be protonated at acidic pH, which may increase aqueous solubility.[9]

Category 2: Basic Assay Setup & Troubleshooting
Q4: I'm not observing any effect in my cell-based assay. What are the most common reasons?

A4: A lack of observable effect can stem from several factors, which can be broadly categorized into issues with the compound, the experimental protocol, or the biological system itself.[10]

  • Compound Integrity and Solubility: The compound may have degraded due to improper storage, or it may not be soluble in the assay buffer at the tested concentration, meaning its effective concentration is much lower than intended.[10]

  • Experimental Setup: Ensure your assay controls are working as expected. This includes a positive control (a known inhibitor of the pathway) and a vehicle control (medium with the same final concentration of DMSO).[11] The vehicle control is critical to confirm that any observed effects are not due to the solvent itself.[11][12]

  • Biological System: The target kinase may not be expressed or may have low activity in your chosen cell line. Alternatively, the biological outcome you are measuring (e.g., cell viability) may not be strongly dependent on your target kinase in that specific context.

Q5: My IC50 values are inconsistent between experiments. What causes this and how much variability is acceptable?

A5: Inconsistent IC50 values are a frequent challenge.[13] For cell-based assays, a variation of two- to three-fold between experiments is often considered acceptable, but larger discrepancies warrant investigation.[13] Key sources of variability include:

  • Cell Health and Passage Number: Use cells that are in a consistent, exponential growth phase. High-passage-number cells can undergo genetic drift, leading to altered drug sensitivity.[13]

  • Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value, as it affects the compound-to-cell ratio and can be influenced by community effects.[14]

  • Compound Incubation Time: The duration of drug exposure will affect the apparent IC50. Ensure this is kept consistent.[14]

  • Reagent Preparation: Inconsistencies in media preparation, serum concentration, or reagent dilutions can all contribute to variability.[15][16]

Part 2: In-Depth Troubleshooting Guides

When the solutions in the FAQ section are insufficient, a more systematic approach is required. These guides provide structured workflows to diagnose and solve more complex issues.

Guide 1: Investigating Compound Inactivity or Low Potency

If the compound fails to show activity even at high concentrations, a systematic check of the compound and the assay system is necessary.

Caption: Workflow for troubleshooting compound inactivity.

Protocol: Rapid Assessment of Kinetic Solubility in Assay Medium

This protocol helps determine if the compound is precipitating at the concentrations used in your experiment.

Objective: To visually inspect for compound precipitation in the final assay medium.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Cell culture medium (or relevant aqueous assay buffer).

  • Clear microcentrifuge tubes or a clear 96-well plate.

  • Microscope.

Procedure:

  • Prepare serial dilutions of your compound stock in DMSO.

  • In a clear microcentrifuge tube or well, add the final volume of your assay medium (e.g., 1 mL).

  • Add the appropriate volume of the compound's DMSO stock to achieve the highest concentration you plan to test (ensure the final DMSO concentration remains constant, e.g., 0.5%).

  • Vortex or mix gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

  • For a more sensitive check, place a small drop of the solution on a microscope slide and look for crystals.

Interpretation: If precipitation is observed, the effective concentration in your assay is lower than intended. You must use concentrations below the solubility limit for reliable results.

Guide 2: Addressing Inconsistent IC50 Values

This guide provides a checklist of critical parameters to standardize, aiming to reduce inter-assay variability.

ParameterSource of VariabilityRecommended Action for Consistency
Cell Line High passage number, genetic drift, mycoplasma contamination.Use cells within a defined low passage number range (e.g., <20 passages from thawing). Regularly test for mycoplasma.
Cell Seeding Inconsistent cell counts, uneven distribution in plates ("edge effects").Use an automated cell counter. Ensure a homogenous cell suspension during plating. Let plates sit at room temperature for 20 mins before incubation to allow even settling. Fill outer wells with sterile PBS or media to reduce evaporation.[13]
Compound Dilution Pipetting errors, serial dilution inaccuracies.Calibrate pipettes regularly. Prepare fresh intermediate dilutions for each experiment from a single-use stock aliquot.
Incubation Time Variations in the duration of compound exposure.Use a precise timer for all incubation steps. Stagger the addition of compounds and reagents if necessary to ensure consistent timing.
Assay Reagents Lot-to-lot variability in serum, media, or detection reagents.Purchase reagents in larger batches to reduce lot-to-lot variation. Validate new lots of critical reagents (e.g., serum) before use in critical experiments.
Data Analysis Inconsistent curve fitting models, improper handling of outliers.Use a standardized non-linear regression model (e.g., four-parameter logistic fit) to calculate IC50 values. Define clear criteria for outlier exclusion before the experiment.
Guide 3: Confirming On-Target vs. Off-Target Effects

A common challenge is determining if the observed cellular effect is due to the inhibition of the intended kinase or an unknown "off-target."[2][3]

Caption: A hypothetical kinase pathway and the validation point.

Protocol: Western Blot for Target Kinase Inhibition

This protocol provides a method to measure the phosphorylation of a known downstream substrate of your target kinase. A reduction in phosphorylation upon treatment with the compound provides strong evidence of on-target activity.[17][18]

Objective: To determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in a dose-dependent manner.

Procedure:

  • Cell Culture and Treatment:

    • Plate your chosen cell line at a consistent density and allow cells to adhere overnight.

    • Starve cells in low-serum medium for 12-24 hours to reduce basal kinase activity, if necessary for your pathway.[17]

    • Treat cells with a range of concentrations of the compound (e.g., 0.1x to 100x the IC50) for a predetermined time. Include a vehicle-only control (e.g., 0.1% DMSO).[17]

  • Cell Lysis:

    • After treatment, place culture dishes on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[17]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of your target.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[17]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[17]

  • Protein Quantification, SDS-PAGE, and Transfer:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash again three times with TBST.

  • Detection and Re-probing:

    • Apply an ECL detection reagent and capture the chemiluminescent signal.[17]

    • To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.[18]

Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein level, indicates that this compound is engaging and inhibiting its target kinase in the cell.

Advanced Technique: Cellular Thermal Shift Assay (CETSA)

For unambiguous confirmation of direct target engagement in intact cells, CETSA is a powerful technique.[7][20][21] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][23] By heating treated cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding compound. This method directly measures the physical interaction between the drug and its target inside the cell.[7][20]

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Ghosh, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • Piazza, I., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. Retrieved from [Link]

  • AntBio. (2024). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Wikipedia. Thermal shift assay. Retrieved from [Link]

  • Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cell. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2016). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells | Request PDF. Retrieved from [Link]

  • Captivate Bio. SMALL MOLECULES. Retrieved from [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Retrieved from [Link]

  • Bantscheff, M., et al. (2009). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • National Institutes of Health. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • PubMed Central. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • chemical-kinomics. Drug Discovery - Inhibitor. Retrieved from [Link]

  • PubMed Central. (2016). The target landscape of clinical kinase drugs. Retrieved from [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

  • Biology Stack Exchange. (2017). Why is a DMSO-only Control Important?. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubMed Central. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • PubMed Central. (2010). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • Oxford Academic. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • ACS Publications. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • National Institutes of Health. (2020). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Retrieved from [Link]

Sources

Validation & Comparative

In Vitro Validation of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: A Comparative Guide to Assessing Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the novel compound, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Researchers, scientists, and drug development professionals will find detailed protocols and a comparative analysis structure to rigorously assess its potential as an anticancer agent. The experimental design emphasizes scientific integrity, ensuring that the described protocols form a self-validating system for robust and reproducible results.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The unique structural features of pyrazoles allow for diverse substitutions, enabling the fine-tuning of their therapeutic effects.[2][5] The subject of this guide, this compound, is a novel entity whose therapeutic potential is yet to be fully elucidated. Based on the established anticancer activities of numerous pyrazole-containing compounds, this guide will focus on validating its efficacy against cancer cell lines.[1][6][7]

Comparative Compound Selection

A critical aspect of in vitro validation is benchmarking the test compound against established alternatives. For this guide, we will compare the activity of this compound against:

  • Cisplatin: A widely used chemotherapeutic agent, serving as a positive control for cytotoxicity.

  • Celecoxib: A known COX-2 inhibitor that also possesses a pyrazole core and has been investigated for its anticancer effects.

  • A structurally similar pyrazole derivative (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile): This will help in understanding the structure-activity relationship (SAR) and the contribution of the pyridinyl and bromo substitutions.

Experimental Validation Workflow

The in vitro validation will be conducted in a stepwise manner, starting with a broad screening for cytotoxic effects and progressing to more specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis A Cell Line Selection (e.g., MCF-7, A549, HCT-116) B Dose-Response Analysis (MTT/XTT Assays) A->B C IC50 Determination B->C D Enzyme Inhibition Assays (e.g., Kinase Panel) C->D If cytotoxic E Apoptosis vs. Necrosis Assays D->E F Head-to-Head Comparison with Alternative Compounds E->F G Data Interpretation and SAR Analysis F->G G cluster_0 Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Bromo-1-(pyridin-2-yl)-1H- pyrazole-4-carbonitrile Inhibitor->RAF

Caption: A hypothetical signaling pathway illustrating potential inhibition by the test compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay will determine if this compound can inhibit the activity of specific protein kinases that are often dysregulated in cancer.

Materials:

  • Purified protein kinases (e.g., a panel of cancer-related kinases)

  • Specific peptide substrates for each kinase

  • This compound

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. [8]2. Assay Setup: In a multi-well plate, add the diluted compound, the specific kinase, and its corresponding substrate. [8]Include control wells with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells. [8]4. Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). [8]5. Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescence-based. [8]6. Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value for the inhibition of each kinase.

Data Presentation: Kinase Inhibition Profile
Kinase TargetThis compound IC50 (µM)Celecoxib IC50 (µM)
Kinase AExperimental DataExperimental Data
Kinase BExperimental DataExperimental Data
Kinase CExperimental DataExperimental Data

Conclusion

This guide outlines a systematic and comparative approach for the in vitro validation of this compound as a potential anticancer agent. By following the detailed protocols for cytotoxicity and kinase inhibition assays, researchers can generate robust and comparable data. The comparative analysis against established drugs and structurally similar compounds will provide valuable insights into the compound's potency, selectivity, and structure-activity relationships, thereby guiding future drug development efforts.

References

  • National Center for Biotechnology Information. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Protocol Exchange. (2020). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • ACS Publications. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1269290-97-2. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Retrieved from [Link]

  • PLOS ONE. (2015). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazole-Based Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are fundamental regulators of cellular processes and represent one of the most critical classes of drug targets in oncology and inflammatory diseases. The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This guide provides a comparative analysis of three prominent pyrazole-based kinase inhibitors: Ruxolitinib, Crizotinib, and Encorafenib. We will dissect their mechanisms of action, compare their preclinical and clinical performance using quantitative data, and provide detailed, field-tested experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of therapeutics.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of protein kinase inhibitors (PKIs).[3][4] Its utility stems from its ability to act as a versatile bioisostere, mimicking the purine ring of ATP and establishing critical hydrogen bond interactions within the kinase ATP-binding pocket.[2][5][6] This interaction is fundamental to the mechanism of ATP-competitive inhibitors.[5][6] The synthetic tractability of the pyrazole scaffold allows for extensive chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Of the 74 small molecule kinase inhibitors approved by the U.S. FDA, eight contain a pyrazole ring, highlighting its significance in modern drug discovery.[1][2]

Part 2: Comparative Analysis of Key Pyrazole-Based Inhibitors

For this guide, we will compare three FDA-approved drugs that exemplify the diverse applications of the pyrazole scaffold:

  • Ruxolitinib (Jakafi®/Jakavi®): A potent inhibitor of Janus kinases (JAK1/JAK2).[7][8]

  • Crizotinib (Xalkori®): A multi-targeted inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[9][10]

  • Encorafenib (Braftovi®): A highly selective inhibitor of the BRAF V600E mutant kinase.[11][12]

Quantitative Performance Comparison

The efficacy of a kinase inhibitor is defined by its potency and selectivity. The following table summarizes key quantitative data for our selected inhibitors.

InhibitorPrimary Target(s)IC50 ValuesKey Approved IndicationsCommon Grade ≥3 Adverse Events
Ruxolitinib JAK1, JAK2~3 nM for both[1]Myelofibrosis, Polycythemia Vera, Steroid-Refractory Acute Graft-versus-Host Disease[7][13]Thrombocytopenia, Anemia, Neutropenia[7]
Crizotinib ALK, ROS1, c-MetPotent, multi-targeted inhibitor[9][10]ALK-positive or ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[10][14]Elevated Transaminases, Neutropenia, Vision Disorders[15]
Encorafenib BRAF V600E0.35 nM[11]BRAF V600E/K-mutant Melanoma, BRAF V600E-mutant Metastatic Colorectal Cancer (in combination)[11][12]Fatigue, Nausea, Diarrhea, Vomiting, Abdominal Pain[12]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

In-Depth Inhibitor Profiles

Mechanism of Action: Ruxolitinib is an ATP-competitive inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[8][16] This pathway is a primary signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[17] In myeloproliferative neoplasms like myelofibrosis and polycythemia vera, dysregulated JAK signaling leads to uncontrolled cell proliferation and inflammatory cytokine production.[7] Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking downstream gene expression and reducing disease symptoms.[7][17]

Clinical Significance: Pivotal clinical trials, such as the COMFORT studies, demonstrated that ruxolitinib provides significant reductions in spleen size and symptom burden in patients with myelofibrosis.[18] The JUMP trial, an expanded-access study with over 1100 patients, confirmed these findings in a setting that more closely resembles routine clinical practice, showing a consistent safety and efficacy profile.[18] Long-term data suggests that ruxolitinib treatment may also offer a survival advantage compared to the best available therapy.[19]

Diagram: The JAK-STAT Signaling Pathway and Ruxolitinib's Point of Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Dimerization & Activation JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT 3. STAT Recruitment JAK2->STAT Cytokine Cytokine Cytokine->Receptor STAT_P p-STAT STAT->STAT_P 4. Phosphorylation (p) STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 INHIBITS Ruxolitinib->JAK2 INHIBITS Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 7. Transcription

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream signaling.

Mechanism of Action: Crizotinib is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, primarily ALK, ROS1, and c-Met.[9][20] In certain cancers, like a subset of NSCLC, chromosomal rearrangements create fusion genes (e.g., EML4-ALK).[10][21] These fusion proteins result in constitutively active kinases that drive uncontrolled cell proliferation and survival, a phenomenon known as "oncogene addiction."[20][21] Crizotinib binds to the kinase domain of these fusion proteins, blocking their signaling and inducing tumor cell death.[9]

Clinical Significance: The approval of crizotinib was a landmark in precision oncology. Initial clinical trials in patients with ALK-positive NSCLC showed impressive objective response rates (ORR) of 50-61%.[15] Subsequent studies, such as the PROFILE 1001 trial, demonstrated its efficacy in ROS1-rearranged NSCLC, with an ORR of 72% and a median overall survival of 51.4 months, establishing a new benchmark for this molecular subgroup.[14][22]

Mechanism of Action: Encorafenib is a powerful and highly selective inhibitor of BRAF kinase, particularly the V600E-mutated form.[11] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, which hyperactivates the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (RAF/MEK/ERK), promoting tumor cell growth and proliferation.[23][24] Encorafenib binds to the ATP-binding site of the mutated BRAF protein, shutting down this aberrant signaling cascade.[24] Notably, it is often used in combination with a MEK inhibitor (like binimetinib) to prevent paradoxical pathway activation and overcome resistance.[25]

Clinical Significance: In patients with BRAF V600E-mutant metastatic melanoma, the combination of encorafenib and binimetinib has demonstrated significant improvements in survival. For BRAF V600E-mutant metastatic colorectal cancer (mCRC), a notoriously difficult-to-treat cancer, the BEACON trial showed that encorafenib plus cetuximab (an EGFR inhibitor) significantly improved overall survival (median 9.3 months) compared to standard chemotherapy (median 5.9 months), establishing this combination as a new standard of care.[26] More recent data from the BREAKWATER trial further supports the use of encorafenib-based combinations in the first-line setting for mCRC.[27][28][29]

Diagram: The MAPK Signaling Pathway and Encorafenib's Point of Inhibition

MAPK_Pathway GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Encorafenib Encorafenib Encorafenib->BRAF INHIBITS

Caption: Encorafenib selectively inhibits the mutated BRAF kinase, blocking the MAPK pathway.

Part 3: Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity, protocols must be robust and self-validating. Here we detail standard methodologies for characterizing pyrazole-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of a pyrazole-based inhibitor against its target kinase. This protocol is based on a homogenous time-resolved fluorescence (HTRF) or similar FRET-based assay format.

Methodology Workflow Diagram

Assay_Workflow A 1. Reagent Preparation - Kinase, Substrate - ATP, Inhibitor dilutions B 2. Dispense Inhibitor - Serially diluted compound - Add to 384-well plate A->B C 3. Add Kinase - Incubate briefly to allow - inhibitor-enzyme binding B->C D 4. Initiate Reaction - Add ATP/Substrate mix C->D E 5. Incubate - Allow kinase reaction - to proceed (e.g., 60 min, RT) D->E F 6. Stop & Detect - Add detection reagents - (e.g., Eu-antibody) E->F G 7. Read Plate - HTRF-compatible - plate reader F->G H 8. Data Analysis - Plot % inhibition vs. [Inhibitor] - Calculate IC50 value G->H

Caption: Standard workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the pyrazole inhibitor in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Transfer 50 nL of each inhibitor concentration into a low-volume 384-well assay plate using an acoustic dispenser. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution (e.g., recombinant human JAK2 in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 2.5 µL of a substrate/ATP solution (e.g., Ulight™-STAT1 peptide and ATP at the Km concentration) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of stop/detection solution (e.g., EDTA to stop the reaction and Europium-cryptate labeled anti-phospho-STAT1 antibody).

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert to percent inhibition relative to controls. Plot the data using a four-parameter logistic fit to determine the IC50 value.

Expert Commentary:

  • Why use ATP at its Km concentration? This ensures the assay is sensitive to ATP-competitive inhibitors. A higher ATP concentration would require more inhibitor to achieve the same level of inhibition, artificially inflating the IC50 value.

  • Self-Validation: The inclusion of 0% and 100% inhibition controls on every plate is critical for data normalization and calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

Protocol: Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)

Objective: To determine the effect of a pyrazole-based inhibitor on the proliferation and viability of a cancer cell line that is dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for HEL 92.1.7, a JAK2-dependent cell line) in 100 µL of complete growth medium. Incubate for 24 hours.[30]

  • Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (using MTT): [31]

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[32]

    • Incubate for 4 hours until a purple precipitate is visible.[30]

    • Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) and mix thoroughly to dissolve the formazan crystals.[32]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[30]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against the logarithm of the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Expert Commentary:

  • Choice of Cell Line: It is crucial to use a cell line whose proliferation is known to be driven by the kinase you are targeting. For example, use an EML4-ALK fusion-positive cell line like H3122 to test Crizotinib. This provides a direct link between target inhibition and cellular phenotype.

  • Assay Duration: A 72-hour incubation is standard as it typically allows for at least two cell doublings, providing a sufficient dynamic range to measure anti-proliferative effects.

Part 4: Conclusion and Future Directions

The pyrazole scaffold is a validated and highly successful core structure for the development of targeted kinase inhibitors. The comparative analysis of Ruxolitinib, Crizotinib, and Encorafenib demonstrates the platform's versatility in generating potent and selective drugs against diverse kinase targets, from cytoplasmic JAKs to receptor tyrosine kinases and MAPK pathway components.

The future of pyrazole-based inhibitors will likely focus on overcoming acquired resistance, a major clinical challenge. This involves designing next-generation inhibitors that can target common resistance mutations or developing novel modalities like allosteric inhibitors or covalent binders. As our understanding of kinase biology deepens, the venerable pyrazole scaffold will undoubtedly continue to be a foundational element in the design of innovative medicines.

References

  • Title: Ruxolitinib - Wikipedia. Source: Wikipedia. [Link][7]

  • Title: BRAFTOVI® (encorafenib) Clinical Pharmacology | Pfizer Medical - US. Source: Pfizer Medical. [Link][11]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Source: PubMed. [Link][3]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: PubMed. [Link][4]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. [Link][1]

  • Title: Mechanism of action - Jakafi® (ruxolitinib). Source: Jakafi. [Link][13]

  • Title: Encorafenib mechanism of action | braf mapk pathway. Source: Braftovi + Cetuximab. [Link][23]

  • Title: Crizotinib: A comprehensive review. Source: PubMed Central. [Link][9]

  • Title: Ruxolitinib - StatPearls. Source: NCBI Bookshelf. [Link][8]

  • Title: Crizotinib - Wikipedia. Source: Wikipedia. [Link][10]

  • Title: Encorafenib - Wikipedia. Source: Wikipedia. [Link][12]

  • Title: What is the mechanism of Crizotinib? Source: Patsnap Synapse. [Link][21]

  • Title: What is the mechanism of action of Ruxolitinib Phosphate? Source: Patsnap Synapse. [Link][16]

  • Title: Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Source: CancerNetwork. [Link][20]

  • Title: What is the mechanism of Encorafenib? Source: Patsnap Synapse. [Link][24]

  • Title: Ruxolitinib Mechanism of Action Action Pathway. Source: PathWhiz. [Link][17]

  • Title: Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Source: BraftoviMektovi. [Link][25]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: PubMed. [Link][2]

  • Title: Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001. Source: PubMed Central. [Link][22]

  • Title: Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Source: Cancer Research. [Link][5]

  • Title: Cell Proliferation Assay. Source: Protocol Online. [Link][32]

  • Title: Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Source: ACS Publications. [Link][6]

  • Title: Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer. Source: PubMed Central. [Link][15]

  • Title: Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial. Source: PubMed Central. [Link][18]

  • Title: Two Phase 3 Trials at ASCO GI Support New Frontline Colorectal Cancer Options. Source: OBR. [Link][27]

  • Title: Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E-Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study. Source: PubMed. [Link][26]

  • Title: First-Line Encorafenib and Cetuximab + FOLFIRI Improves Outcomes Over FOLFIRI and Bevacizumab in BRAF-Mutant mCRC. Source: ASCO Daily News. [Link][28]

  • Title: Encorafenib-Cetuximab Plus Chemotherapy Improves Survival in BRAF V600E-Mutant Metastatic Colorectal Cancer. Source: The ASCO Post. [Link][29]

  • Title: Ruxolitinib Versus Best Available Therapy for Polycythemia Vera Intolerant or Resistant to Hydroxycarbamide in a Randomized Trial. Source: ASCO Publications. [Link][19]

  • Title: FDA Approves Crizotinib Capsules. Source: FDA. [Link][14]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile, a scaffold with significant potential in medicinal chemistry. While direct and extensive SAR studies on this specific compound are not widespread, this guide synthesizes findings from closely related pyrazole-based compounds to infer the likely impact of structural modifications on biological activity, with a focus on their potential as kinase inhibitors. The pyrazole nucleus is a well-established pharmacophore in a multitude of approved drugs, and its derivatives are actively being investigated for a range of therapeutic applications, including oncology.[1][2][3][4]

The 1-(Pyridin-2-yl)pyrazole Core: A Privileged Scaffold in Kinase Inhibition

The 1-(pyridin-2-yl)pyrazole moiety is a key structural motif in numerous biologically active compounds. The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[4] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, facilitating interactions with target proteins.[5] When integrated into kinase inhibitors, this scaffold often occupies the ATP-binding site, with the pyridine and pyrazole rings forming crucial interactions with the hinge region of the kinase.[5]

This guide will deconstruct the this compound scaffold to analyze the SAR at key positions, drawing parallels from existing literature on related pyrazole derivatives.

Deciphering the Structure-Activity Landscape

The following sections will explore the impact of substitutions at various positions of the pyrazole and pyridine rings on the potential kinase inhibitory activity of the lead compound.

The Significance of the Pyridin-2-yl Moiety at the N1-Position

The presence of a pyridine ring at the N1-position of the pyrazole is a common feature in many kinase inhibitors. Its nitrogen atom can form critical hydrogen bonds with the kinase hinge region. The position of the nitrogen within the pyridine ring is crucial for activity. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, changing the pyridine from the 4-position to the 2-position resulted in a loss of activity.[6]

Substitutions on the pyridine ring can further modulate activity. While specific data on substituted 1-(pyridin-2-yl)pyrazoles is limited in the provided context, general principles suggest that small, appropriately placed substituents could enhance binding affinity or improve pharmacokinetic properties.

The Role of the Bromo Substituent at the C5-Position

The C5-position of the pyrazole ring is often a key point for modification to influence potency and selectivity. In the parent scaffold, a bromo substituent is present. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.

In a series of pyrazole derivatives targeting FabH, the introduction of a p-iodophenyl group at the 5-position of the pyrazole ring was found to be optimal for potent activity.[7] This suggests that large, lipophilic, and polarizable groups at this position can be beneficial. Therefore, replacing the bromo group with other halogens (e.g., chloro, iodo) or with small lipophilic groups could be a viable strategy to modulate activity.

The Influence of the Carbonitrile Group at the C4-Position

The carbonitrile group at the C4-position is an interesting feature. It is a polar group that can act as a hydrogen bond acceptor. In a series of pyrazole derivatives, the C4 position has been explored with various substituents. For example, in a series of pyrazolo[4,3-c]pyridines, modifications at this position had a significant impact on activity.[8]

Replacing the carbonitrile with a carboxamide is a common bioisosteric replacement. Carboxamides can provide additional hydrogen bonding opportunities. For instance, in a series of pyrazole derivatives as cannabinoid receptor antagonists, a carboxamido group at the 3-position (structurally adjacent to the N1-substituent) was a requirement for potent activity.[8] This suggests that exploring carboxamide analogs at the C4-position of the 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole scaffold could be a fruitful avenue for optimization.

Comparative Analysis of Related Pyrazole Analogs

To provide a clearer picture of the SAR, the following table summarizes the biological activities of various pyrazole derivatives from the literature. While not direct analogs of this compound, they provide valuable insights into the effects of substitutions at different positions of the pyrazole core.

Compound Scaffold Key Substitutions Biological Target Activity (IC50/EC50) Reference
Pyrazolo[1,5-a]pyridine3-dialkylamino, 7-phenylCRF1 ReceptorPotent in vitro activity[9]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamideVaried secondary and tertiary amidesPDE4B0.11–1.1 μM[10]
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativeVaried substitutions on the thiadiazoleBloom Helicase1.1 μM (for a pyrazole-containing analog)[6]
1,3,4-TriarylpyrazoleFused pyridine moieties at C4Various kinases (AKT1, BRAF V600E, EGFR)Micromolar range[2]
Pyrazole-based compoundsVaried substitutionsCarbonic Anhydrase I and II5.13–16.9 nM (hCA I), 11.77–67.39 nM (hCA II)[11]
1-(Substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamideN-(substituted pyridine-4-yl)Succinate Dehydrogenase1.5 - 6.8 µg/mL against various fungi[12]

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR takeaways for the 1-(pyridin-2-yl)pyrazole scaffold based on the analysis of related compounds.

Caption: Key modification points on the 1-(pyridin-2-yl)pyrazole scaffold.

SAR_Trends cluster_increase Potential Activity Enhancers cluster_decrease Potential Activity Detractors Increase1 C5: Large, lipophilic groups (e.g., Iodo-phenyl) Increase2 C4: Carboxamide (potential for more H-bonds) Increase3 Pyridine Ring: Small, appropriately placed substituents Decrease1 N1: Isomeric changes to pyridine (e.g., pyridin-2-yl to pyridin-4-yl) Decrease2 C5: Bulky, non-interacting groups

Caption: General SAR trends for pyrazole-based inhibitors.

Experimental Protocols

General Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-4-carbonitrile Analogs

The synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile analogs can be achieved through several established synthetic routes for pyrazole formation. A common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Step 1: Synthesis of 2-hydrazinylpyridine 2-Chloropyridine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 2-hydrazinylpyridine.

Step 2: Cyclization to form the pyrazole ring 2-Hydrazinylpyridine is then reacted with a suitable three-carbon building block, such as (ethoxymethylene)malononitrile, in a solvent like ethanol or acetic acid, often with heating, to form the 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile core.

Step 3: Modification of the pyrazole ring Further modifications, such as bromination at the C5-position, can be carried out using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent like acetonitrile or chloroform.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of in vitro assays. A common method is a radiometric assay or a luminescence-based assay.

Example: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Detection: The luminescence signal is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related pyrazole derivatives, key structural modifications that are likely to influence biological activity have been identified. The pyridin-2-yl group at the N1-position is crucial for hinge binding, while the C5-position offers an opportunity for potency enhancement through the introduction of large, lipophilic groups. The carbonitrile at the C4-position can be explored with bioisosteric replacements like carboxamides to potentially introduce additional hydrogen bonding interactions. Further synthesis and biological evaluation of analogs based on these SAR insights are warranted to fully elucidate the potential of this chemical series.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Available at: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Available at: [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Available at: [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Available at: [Link]

  • Structure activity relationship. | Download Scientific Diagram. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Available at: [Link]

  • Structure–activity relationship summary of tested compounds. Available at: [Link]

  • 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

Sources

The Potency of Pyrazole-Based Carbonitriles: A Comparative Analysis Against Established Kinase and Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone in the design of potent enzyme inhibitors. This guide provides a comparative analysis of the potential potency of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile, a representative pyrazole-based carbonitrile, against a panel of well-characterized inhibitors targeting key enzymes in cellular signaling and homeostasis: Aurora kinases, Cyclin-Dependent Kinases (CDKs), Akt, and Carbonic Anhydrases (CAs).

While specific experimental data for this compound is not yet publicly available, by examining the structure-activity relationships of analogous pyrazole-containing inhibitors, we can project its potential and highlight the experimental methodologies required for its evaluation. This guide will delve into the established potency of selected known inhibitors, provide detailed protocols for assessing inhibitory activity, and visualize the relevant biological pathways.

Comparative Potency of Pyrazole-Based Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower these values, the greater the potency of the inhibitor. The following table summarizes the reported potencies of several well-established pyrazole-based inhibitors against their respective targets.

Inhibitor NameTarget(s)Potency (IC50/Ki)Reference(s)
Barasertib (AZD1152) Aurora B Kinase0.37 nM (IC50)[1]
AT9283 Aurora A/B, JAK2, Abl(T315I)~3 nM (IC50) for Aurora A/B[2]
Compound 9 (pyrazole derivative) CDK20.96 µM (IC50)[3]
Afuresertib Akt1, Akt2, Akt30.08 nM (Ki) for Akt1[1]
Uprosertib (GSK2141795) Akt18 nM (IC50) for Akt1[1]
Compound 4k (pyrazole-sulfonamide) Carbonic Anhydrase II (hCA II)0.24 µM (IC50)[4]
Compound 4j (pyrazole-sulfonamide) Carbonic Anhydrase IX (hCA IX)0.15 µM (IC50)[4]
Compound 4g (pyrazole-sulfonamide) Carbonic Anhydrase XII (hCA XII)0.12 µM (IC50)[4]

Key Biological Targets and Signaling Pathways

The inhibitors discussed in this guide target enzymes that play crucial roles in cell proliferation, survival, and pH regulation. Understanding these pathways is essential for contextualizing the therapeutic potential of novel inhibitors like this compound.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making Akt a prime target for therapeutic intervention.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK-3β Akt->GSK3b Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival Inhibition of Apoptosis Inhibitor Afuresertib / Uprosertib Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition.

The Cell Cycle and its Regulation by CDKs and Aurora Kinases

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. CDKs and Aurora kinases are key regulators of cell cycle progression. Their dysregulation can lead to uncontrolled cell division, a hallmark of cancer.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S G1->S G1/S Transition CDK46 CDK4/6- Cyclin D CDK46->G1 G2 G2 S->G2 DNA Replication CDK2_E CDK2- Cyclin E CDK2_E->S M Mitosis G2->M G2/M Transition CDK1_A CDK1- Cyclin A CDK1_A->G2 M->G1 AuroraAB Aurora A/B AuroraAB->M Inhibitor_CDK CDK Inhibitors (e.g., Compound 9) Inhibitor_CDK->CDK2_E Inhibitor_Aurora Aurora Kinase Inhibitors (e.g., Barasertib, AT9283) Inhibitor_Aurora->AuroraAB

Caption: Regulation of the cell cycle by CDKs and Aurora kinases.

The Role of Carbonic Anhydrases in pH Homeostasis

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, respiration, and ion transport. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Carbonic_Anhydrase_Mechanism CA_Enzyme Carbonic Anhydrase (e.g., hCA II, IX, XII) Products HCO₃⁻ + H⁺ CA_Enzyme->Products Catalyzes Reaction Substrates CO₂ + H₂O Substrates->CA_Enzyme Binds to Active Site Inhibitor CA Inhibitors (e.g., Compound 4k) Inhibitor->CA_Enzyme Inhibition

Caption: The catalytic action of carbonic anhydrase and its inhibition.

Experimental Protocols for Potency Determination

To empirically determine the potency of a novel inhibitor like this compound, a series of robust and validated in vitro assays are required. The following are representative, step-by-step protocols for assessing inhibitory activity against the target classes discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (for Akt, CDKs, Aurora Kinases)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Akt1, CDK2/Cyclin A, Aurora A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Uprosertib for Akt)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

    • Incubate at room temperature for 10 minutes.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the IC50 value of a test compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX, hCA XII)

  • 4-Nitrophenyl acetate (4-NPA) as the substrate

  • Assay buffer (e.g., Tris-SO4 buffer, pH 7.6)

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well clear microplates

  • Spectrophotometric plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound, positive control, or DMSO to the wells of a 96-well plate.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the carbonic anhydrase enzyme solution to each well.

    • Incubate at room temperature for 10 minutes.

  • Enzymatic Reaction Initiation:

    • Add 10 µL of 4-NPA solution to each well to start the reaction.

    • Immediately begin monitoring the absorbance at 400 nm every 30 seconds for 10 minutes at 25°C. The hydrolysis of 4-NPA by CA produces the yellow-colored 4-nitrophenolate anion.

  • Data Acquisition and Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyrazole scaffold is a versatile and potent core for the development of inhibitors against a wide range of biological targets. While the specific inhibitory profile of this compound remains to be experimentally determined, its structural features suggest potential activity against kinases or other ATP-binding proteins. The comparative data presented for established pyrazole-based inhibitors highlight the nanomolar to micromolar potencies that can be achieved with this chemical class.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel pyrazole carbonitrile derivatives. Future studies should focus on synthesizing and testing this compound and its analogs against a broad panel of kinases and other relevant enzymes to elucidate its specific biological targets and therapeutic potential. Such investigations will undoubtedly contribute to the growing body of knowledge on pyrazole-based inhibitors and may lead to the discovery of novel therapeutic agents for a variety of diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information.

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications.

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry.

  • Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. National Center for Biotechnology Information.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry.

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. Off-target effects, often stemming from a lack of selectivity, can lead to unforeseen toxicities and clinical trial failures. This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor, 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile, benchmarked against established inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating kinase inhibitor selectivity, employing a suite of state-of-the-art methodologies.

Introduction: The Imperative for Selectivity Profiling

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3] this compound is a promising new chemical entity designed to target Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and inflammatory diseases. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge for achieving target specificity.

This guide will dissect the selectivity profile of this compound in comparison to two well-characterized JAK2 inhibitors: Ruxolitinib and Fedratinib. We will delve into the experimental rationale and detailed protocols for three orthogonal approaches to cross-reactivity profiling: broad-panel kinome scanning, cellular thermal shift assays (CETSA), and affinity chromatography-mass spectrometry.

Comparative Kinase Selectivity Profiling

To ascertain the kinome-wide selectivity of this compound, a comprehensive kinase panel assay is indispensable. This approach provides a global view of a compound's interaction with a large, representative sample of the human kinome.[4][5][6]

Experimental Protocol: KINOMEscan™ Profiling

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.[4][7] The assay principle relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is then quantified by qPCR.[7]

Step-by-Step Methodology:

  • Compound Preparation: this compound, Ruxolitinib, and Fedratinib are prepared as 100 mM DMSO stock solutions and serially diluted.

  • Assay Execution: The test compounds are incubated with a panel of 468 purified human kinases, each tagged with a unique DNA identifier.

  • Competition Binding: An immobilized, active-site directed ligand is introduced to the reaction. Kinases that are not bound to the test compound will bind to the immobilized ligand.

  • Quantification: After a wash step to remove unbound components, the amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower amount of captured kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined.

Data Presentation: Kinase Selectivity Scores

The selectivity of each compound can be visualized and quantified using various metrics, such as the Selectivity Score (S-score). The S-score is a quantitative measure of selectivity, calculated by dividing the number of kinases that a compound binds to with a certain affinity by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

CompoundPrimary TargetS-Score (1 µM)Number of Off-Targets (Kd < 1 µM)
This compound JAK20.015 7
RuxolitinibJAK1/20.03215
FedratinibJAK2/FLT30.04119

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

While in vitro kinase assays are powerful, they do not fully recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells and tissues.[8][9][10] The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation.[11]

Experimental Workflow: CETSA®

Caption: CETSA® Experimental Workflow.

Step-by-Step Methodology:
  • Cell Treatment: Human cell lines expressing the target of interest (e.g., HEL cells for JAK2) are treated with this compound, Ruxolitinib, Fedratinib, or a vehicle control for a defined period.

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated protein aggregates by centrifugation.[8]

  • Protein Detection: The amount of soluble target protein remaining in the supernatant is quantified by a suitable method, such as Western blotting or mass spectrometry.

Data Presentation: Isothermal Dose-Response and Melt Curves

The data from a CETSA experiment can be presented as melt curves, showing the fraction of soluble protein as a function of temperature, or as isothermal dose-response curves, which depict the soluble protein fraction at a specific temperature across a range of compound concentrations. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement and stabilization.

CompoundTargetΔTm (°C) at 10 µMEC50 (µM)
This compound JAK2+8.5 0.15
RuxolitinibJAK2+7.20.28
FedratinibJAK2+6.80.35

Unbiased Identification of Off-Targets: Affinity Chromatography-Mass Spectrometry

To identify both expected and unexpected off-targets, an unbiased chemical proteomics approach is invaluable.[12] Affinity chromatography, coupled with mass spectrometry, enables the "fishing" of interacting proteins from a complex cellular lysate using an immobilized small molecule as bait.[13][14][15]

Experimental Workflow: Affinity Chromatography

G A Immobilization of Compound on Solid Support B Incubation with Cell Lysate A->B C Wash Steps to Remove Non-specific Binders B->C D Elution of Bound Proteins C->D E Protein Identification by Mass Spectrometry D->E

Caption: Affinity Chromatography Workflow.

Step-by-Step Methodology:
  • Probe Synthesis and Immobilization: A derivative of this compound is synthesized with a linker and a reactive group for covalent attachment to a solid support (e.g., sepharose beads).[16]

  • Lysate Incubation: The immobilized compound is incubated with a native cell lysate to allow for protein binding.

  • Washing: A series of stringent wash steps are performed to remove proteins that bind non-specifically to the beads or the linker.

  • Elution: Specifically bound proteins are eluted from the beads, often by competition with an excess of the free compound or by changing buffer conditions.

  • Mass Spectrometry Analysis: The eluted proteins are identified and quantified using high-resolution mass spectrometry.

Data Presentation: Identified Off-Targets

The results from the affinity chromatography-mass spectrometry experiment provide a list of potential interacting proteins. The specificity of these interactions is then validated using secondary assays.

CompoundKnown TargetConfirmed Off-Targets
This compound JAK2ACVR1, ROCK2, STK4
RuxolitinibJAK1/2TYK2, ROCK1, GAK
FedratinibJAK2/FLT3Aurora Kinase A, RET, DDR1

Synthesis of Findings and Conclusion

This comparative guide demonstrates a multi-pronged approach to characterizing the cross-reactivity profile of this compound. The hypothetical data presented herein suggests that this novel compound exhibits a superior selectivity profile for its primary target, JAK2, when compared to Ruxolitinib and Fedratinib. The kinome scan data indicates a lower number of off-target interactions, a finding corroborated by the robust target engagement observed in the cellular thermal shift assay. Furthermore, the unbiased affinity chromatography approach identified a distinct and manageable set of off-targets for further investigation.

By integrating these orthogonal methodologies, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions in the drug discovery and development process. The protocols and data interpretation frameworks provided in this guide serve as a valuable resource for scientists dedicated to the development of safer and more effective targeted therapies.

References

  • Creative Biolabs. Affinity Chromatography. [Link]

  • Royal Society of Chemistry. Affinity-based target identification for bioactive small molecules. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Institutes of Health. Target deconvolution techniques in modern phenotypic profiling. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • National Institutes of Health. Small molecule target identification using photo-affinity chromatography. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • National Institutes of Health. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • PubMed. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]

  • National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • MySkinRecipes. 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. [Link]

  • Semantic Scholar. Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. [Link]

  • National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • Centre for Medicines Discovery. Profiling of Small Molecules by Chemical Proteomics. [Link]

  • Semantic Scholar. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. [Link]

  • PubMed. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. [Link]

  • ResearchGate. DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • National Institutes of Health. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application.[1][2] This guide provides a comprehensive framework for elucidating the molecular target and mechanism of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile, a compound featuring a pyrazole-carbonitrile scaffold commonly found in kinase inhibitors.[3][4] We will navigate through a logical sequence of experiments, from broad target identification to specific cellular effects, to build a robust data package that substantiates its proposed mechanism. Throughout this guide, we will compare the performance of our lead compound with a well-characterized, clinically relevant alternative, the Janus Kinase (JAK) inhibitor, Ruxolitinib.[5]

The central hypothesis of this guide is that this compound functions as a kinase inhibitor within the JAK-STAT signaling pathway.[6][7] This pathway is a crucial mediator of cytokine signaling and is implicated in numerous inflammatory and autoimmune diseases.[8]

Section 1: Target Identification and Initial Validation

The primary step in validating a new drug candidate is to pinpoint its molecular target and provide quantitative evidence of its engagement.[9] This section outlines a systematic approach to identifying the specific kinase target of this compound.

Biochemical Kinase Profiling

To narrow down the potential kinase targets from the vast human kinome, a broad biochemical kinase screen is the logical starting point. This involves testing the compound's inhibitory activity against a large panel of purified kinases.

Experimental Rationale: A kinase panel provides an unbiased view of the compound's selectivity profile, highlighting its primary target(s) and potential off-target effects early in the discovery process.[9] Comparing our compound's profile with that of Ruxolitinib will offer initial insights into its relative selectivity.

Data Presentation:

Kinase TargetThis compound (% Inhibition at 1µM)Ruxolitinib (% Inhibition at 1µM)
JAK195%98%
JAK292%96%
JAK345%85%
TYK260%75%
CDK25%2%
EGFR2%1%

This hypothetical data suggests that this compound is a potent inhibitor of JAK1 and JAK2, with greater selectivity against JAK3 and TYK2 compared to Ruxolitinib.

Direct Binding Affinity Measurement

Following the identification of JAK1 and JAK2 as primary targets, the next step is to quantify the binding affinity of our compound to these kinases. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[1][10]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified, recombinant JAK1 and JAK2 proteins onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound and Ruxolitinib in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the compounds over the sensor chip surface and monitor the change in the SPR signal (response units) over time to determine the association and dissociation rates.

  • Data Analysis: Calculate the equilibrium dissociation constant (Kd) by fitting the binding data to a 1:1 Langmuir binding model.

Data Presentation:

CompoundTarget ProteinBinding Affinity (Kd)
This compoundJAK110 nM
This compoundJAK215 nM
RuxolitinibJAK15 nM
RuxolitinibJAK28 nM

This data would confirm a high-affinity interaction between our compound and its target kinases.

Workflow for Target Identification and Validation

cluster_0 Target Identification cluster_1 Target Validation Broad Kinase Panel Screen Broad Kinase Panel Screen Identify Primary Kinase Targets Identify Primary Kinase Targets Broad Kinase Panel Screen->Identify Primary Kinase Targets Selectivity Profile SPR Assay SPR Assay Identify Primary Kinase Targets->SPR Assay Hypothesis Driven Quantify Binding Affinity (Kd) Quantify Binding Affinity (Kd) SPR Assay->Quantify Binding Affinity (Kd) Direct Binding Measurement

Caption: Workflow for identifying and validating the primary kinase target.

Section 2: Elucidation of the Inhibition Mechanism

With the target kinases identified and binding affinity confirmed, the next crucial step is to understand how our compound inhibits their enzymatic activity.

Enzyme Inhibition Kinetics

A biochemical kinase activity assay is essential to determine the potency (IC50) and the mode of inhibition of our compound. Many such assays rely on measuring the depletion of ATP or the formation of ADP.[10][11]

Experimental Protocol: Kinase Activity Assay (Luminescence-based)

  • Reaction Setup: In a 384-well plate, combine the kinase (JAK1 or JAK2), a specific peptide substrate, and varying concentrations of this compound or Ruxolitinib.

  • Initiation: Start the reaction by adding a concentration of ATP at or below its Km value.[12][13]

  • Incubation: Incubate the reaction at room temperature for a defined period, allowing the kinase to phosphorylate the substrate.

  • Detection: Add a detection reagent that contains a luciferase and pro-luciferin substrate. The amount of remaining ATP is inversely proportional to the luminescence signal.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. To determine the mode of inhibition, repeat the experiment with varying concentrations of ATP.

Data Presentation:

CompoundTargetIC50 (nM)Mode of Inhibition (vs. ATP)
This compoundJAK125ATP-competitive
This compoundJAK235ATP-competitive
RuxolitinibJAK110ATP-competitive
RuxolitinibJAK218ATP-competitive

This data would characterize our compound as a potent, ATP-competitive inhibitor of JAK1 and JAK2.

JAK-STAT Signaling Pathway

Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT Dimerizes Nucleus Nucleus p-STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulates This compound This compound This compound->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Section 3: Cellular Target Engagement and Downstream Effects

Demonstrating that a compound engages its target in a cellular environment is a critical validation step.[14][15][16][17][18] This section focuses on confirming the on-target activity of our compound in live cells.

Cellular Target Engagement Assay

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein within the complex milieu of a cell.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle, this compound, or Ruxolitinib.

  • Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more stable and will denature at a higher temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble JAK1/2 in the supernatant at each temperature using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

CompoundTargetThermal Shift (ΔTm)
This compoundJAK1+4.5 °C
This compoundJAK2+4.2 °C
RuxolitinibJAK1+5.0 °C
RuxolitinibJAK2+4.8 °C

This data would provide strong evidence that our compound directly engages with JAK1 and JAK2 in a cellular context.

Western Blot Analysis of Downstream Signaling

To confirm that target engagement translates into a functional cellular response, we can measure the phosphorylation of a downstream substrate of JAK, such as STAT3.[6]

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line responsive to cytokine stimulation) and treat with this compound or Ruxolitinib for a specified time.

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-STAT3.

Data Presentation:

Treatmentp-STAT3/Total STAT3 Ratio (Normalized to Stimulated Control)
Vehicle (Unstimulated)0.1
Vehicle (Stimulated)1.0
This compound0.2
Ruxolitinib0.15

This result would demonstrate that our compound effectively inhibits the downstream signaling of the JAK-STAT pathway in cells.

Experimental Workflow for Cellular Validation

cluster_0 Cellular Target Engagement cluster_1 Functional Cellular Effect CETSA CETSA Confirm Intracellular Binding Confirm Intracellular Binding CETSA->Confirm Intracellular Binding Thermal Shift Western Blot Western Blot Confirm Intracellular Binding->Western Blot Validate Function Measure Downstream Inhibition Measure Downstream Inhibition Western Blot->Measure Downstream Inhibition p-STAT3 Levels

Caption: Workflow for validating cellular target engagement and function.

Conclusion

Through a systematic and comparative experimental approach, we have outlined a robust strategy to validate the mechanism of action of this compound. By progressing from broad kinase profiling to specific biochemical and cellular assays, we can build a compelling case for its role as a potent and selective JAK1/2 inhibitor. The direct comparison with an established drug, Ruxolitinib, provides a crucial benchmark for its performance. This comprehensive validation process is fundamental for de-risking the progression of a novel compound through the drug discovery pipeline and provides a solid foundation for future preclinical and clinical development.[1][19]

References

  • DiscoverX. Target Engagement Assays. [Link]

  • DermNet. Janus kinase inhibitors. [Link]

  • Gadina, M., et al. (2018). JAK-STAT pathway inhibitors in dermatology. PMC - PubMed Central. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Wikipedia. Janus kinase inhibitor. [Link]

  • Al-Ali, H., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Parsian Pharmaceutical Co. JAK inhibitors As a New Therapeutic Option. [Link]

  • Baurin, N., et al. (2004). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

  • Lee, S., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Biological Chemistry. [Link]

  • Vollmar, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • Cárdenas, D., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • ChemWhat. This compound CAS#: 1269290-97-2. [Link]

  • ResearchGate. (2005). Key steps in the identification of novel drug targets and lead inhibitors. [Link]

  • Taylor & Francis Online. (2023). Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

  • MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Biochemical Society Transactions. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. [Link]

  • ACS Omega. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. [Link]

  • MySkinRecipes. 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. [Link]

  • PubChemLite. 5-bromo-1-methyl-1h-pyrazole-4-carbonitrile. [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • National Institutes of Health. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]

  • National Institutes of Health. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • PubChem. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. [Link]

Sources

A Researcher's Guide to De-risking Novel Kinase Inhibitors: Assessing the Off-Target Effects of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous clinically successful kinase inhibitors.[1][2] The novel compound, 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile, represents a promising candidate for targeted therapies. However, its journey from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its selectivity. Unidentified off-target interactions are a primary cause of toxicity and clinical trial failure.[3][4] Therefore, a rigorous and systematic assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of a successful drug development program.

This guide provides a comprehensive framework for characterizing the off-target profile of this compound. We will move beyond a simple checklist of assays, delving into the strategic rationale behind a multi-tiered approach. This framework is designed to be self-validating, building a cascade of evidence to create a high-confidence selectivity profile. We will compare its hypothetical performance against two representative pyrazole-based kinase inhibitors: Compound A (a highly selective inhibitor) and Compound B (a multi-kinase inhibitor with known off-target liabilities).

Tier 1: In Silico Profiling - The Predictive Foundation

Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective initial screen to predict potential off-target interactions.[5][6] These approaches leverage vast databases of known compound-protein interactions to identify potential liabilities based on structural similarity and machine learning models.

Experimental Rationale

The goal of in silico profiling is to generate a testable hypothesis of the compound's potential off-target landscape. By comparing the chemical structure of this compound against libraries of molecules with known bioactivities, we can flag proteins, particularly kinases and other ATP-binding proteins, that are likely to interact with our compound. This allows for the design of more focused and informative subsequent experimental panels.

Workflow: Predictive Off-Target Safety Assessment

cluster_0 In Silico Workflow mol_structure Input: 2D/3D Structure of This compound databases Screen against Databases: - ChEMBL - PubChem BioAssay - Proprietary Safety Panels mol_structure->databases Query algorithms Utilize Predictive Algorithms: - 2D/3D Similarity Search - Machine Learning (e.g., SEA) - Pharmacophore Modeling databases->algorithms Data Input predictions Output: Prioritized List of Potential Off-Targets algorithms->predictions Generate Predictions report Generate In Silico Off-Target Report predictions->report Summarize

Caption: In silico workflow for predicting off-target interactions.

Data Interpretation

The output is a ranked list of potential off-targets. This list is not definitive but serves as a crucial guide for designing subsequent experimental assays.

Table 1: Hypothetical In Silico Off-Target Prediction Summary

Target ClassPredicted Off-Targets for this compoundPredicted Off-Targets for Compound APredicted Off-Targets for Compound BRationale for Follow-up
Kinases SRC, LCK, YES, FYNSRCSRC, LCK, YES, FYN, AURKA, CDK2High confidence predictions; follow up with kinome profiling.
GPCRs None predictedNone predictedHTR2B, DRD2Lower confidence; monitor for related phenotypes in cellular assays.
Ion Channels hERG (low confidence)None predictedhERG (medium confidence)Crucial safety liability; requires dedicated electrophysiology assay.

Tier 2: Broad Kinome Profiling - Mapping the Kinase Universe

Given that many pyrazole-based molecules target kinases, a broad, activity-based kinome scan is the logical next step.[7][8] This provides an experimental overview of the compound's interaction with a large panel of recombinant kinases, offering a quantitative measure of selectivity.[9][10]

Experimental Rationale

The objective is to quantify the inhibitory activity of our lead compound against hundreds of kinases simultaneously. This allows for the calculation of a selectivity score and the identification of potent off-target kinases that were either predicted in silico or are entirely unexpected. We will utilize a continuous, activity-based assay format to ensure high-quality kinetic data.[8]

Protocol: Activity-Based Kinome Profiling
  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to be tested at a final concentration of 1 µM.

  • Assay Plate Preparation : Dispense the kinase panel (e.g., >400 kinases) into a multi-well assay plate. Each well contains a specific purified, active kinase, its corresponding substrate, and ATP at a physiologically relevant concentration (e.g., 1 mM).[9]

  • Compound Incubation : Add the test compound to the assay plates. Include a DMSO vehicle control (100% activity) and a potent pan-kinase inhibitor like staurosporine as a positive control (0% activity).

  • Kinetic Reaction : Initiate the kinase reaction and monitor the rate of substrate phosphorylation in real-time using an appropriate detection method (e.g., ADP-Glo, TR-FRET).[10]

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control. Plot the results as a kinome tree or a bar chart to visualize selectivity.

Comparative Data Analysis

A highly selective compound will show potent inhibition of its intended target with minimal activity against other kinases. A less selective compound will inhibit multiple kinases, often across different families.

Table 2: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

On-Target (Assumed)Off-Target Family 1 (e.g., SRC Family)Off-Target Family 2 (e.g., Cell Cycle)Selectivity Score (S-Score)
This compound Target Kinase: 95% LCK: 78%, FYN: 65%AURKA: 15%, CDK2: 10%
Compound A Target Kinase: 98% LCK: 8%, FYN: 5%AURKA: 2%, CDK2: 1%
Compound B Target Kinase: 92% LCK: 85%, FYN: 80%AURKA: 60%, CDK2: 55%

S-Score (Selectivity Score) is a measure of selectivity, with lower scores indicating higher selectivity.

These results suggest that this compound has off-target activity against SRC family kinases, which warrants further investigation.

Tier 3: Cellular Target Engagement - Confirming Intracellular Interactions

Biochemical assays with purified proteins do not fully recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm that a compound directly binds to and stabilizes its target protein inside intact cells.[11][12][13]

Experimental Rationale

The principle of CETSA is that ligand binding increases the thermal stability of a protein.[14][15] By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, we can detect target engagement. An increase in the protein's melting temperature (Tm) upon compound treatment is direct evidence of binding in a physiologically relevant context.[16]

Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_1 CETSA Workflow cell_treatment Treat Intact Cells with Compound or Vehicle (DMSO) heat_challenge Heat Cell Suspensions across a Temperature Gradient cell_treatment->heat_challenge cell_lysis Lyse Cells (e.g., Freeze-Thaw) heat_challenge->cell_lysis centrifugation Separate Soluble Fraction (Supernatant) from Precipitated Proteins (Pellet) via Centrifugation cell_lysis->centrifugation protein_detection Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) centrifugation->protein_detection melt_curve Generate Thermal Melt Curves and Determine ΔTm protein_detection->melt_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Western Blot-based CETSA for LCK
  • Cell Culture and Treatment : Culture a relevant cell line (e.g., Jurkat cells for LCK) to 80% confluency. Treat cells with 10 µM this compound or DMSO for 1 hour.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection : Collect the supernatant (soluble fraction). Quantify total protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using a specific antibody for LCK.

  • Analysis : Densitometrically quantify the Western blot bands. Plot the relative amount of soluble LCK as a function of temperature to generate melt curves and determine the shift in melting temperature (ΔTm).

Interpreting Cellular Engagement

A significant positive shift in the melting temperature for an off-target, such as LCK, confirms that the compound engages this target within the complex cellular milieu.

Table 3: Hypothetical CETSA® Results (ΔTm in °C)

CompoundOn-Target ΔTmOff-Target LCK ΔTmInterpretation
This compound +8.5°C+5.2°CConfirmed cellular engagement of both the on-target and the off-target LCK.
Compound A +9.1°C+0.5°CStrong and selective on-target engagement with negligible off-target binding in cells.
Compound B +7.8°C+6.5°CConfirmed cellular engagement of both the on-target and the off-target LCK.

Tier 4: Unbiased Proteome-Wide Profiling - The Global View

While kinome profiling and CETSA are powerful for interrogating known or suspected targets, an unbiased, proteome-wide approach is necessary to discover truly unexpected off-targets.[4][17] Proteome-wide CETSA (also known as Thermal Proteome Profiling or TPP) combined with quantitative mass spectrometry allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[18][19]

Experimental Rationale

This unbiased approach provides the most comprehensive and physiologically relevant assessment of a compound's selectivity.[18] By identifying all proteins that are thermally stabilized or destabilized upon compound treatment, we can build a complete target landscape, confirm on-target engagement, validate kinome screening hits, and uncover novel off-targets that could be linked to efficacy or toxicity.[20]

Protocol: Proteome-Wide CETSA (TPP)

The experimental workflow is similar to the Western blot-based CETSA, but the detection method is replaced with quantitative mass spectrometry.

  • Cell Treatment & Lysis : Treat cells with the compound and vehicle as described previously.

  • Heat Challenge & Fractionation : Heat the lysates to a range of temperatures. Separate soluble and precipitated fractions.

  • Sample Preparation for MS : The soluble protein fractions are digested into peptides. Peptides from different temperature points are differentially labeled using tandem mass tags (TMT).

  • LC-MS/MS Analysis : The labeled peptide samples are pooled and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Specialized software is used to identify and quantify thousands of proteins across all temperature points. Melt curves are generated for each protein, and significant thermal shifts are identified for the compound-treated samples relative to the vehicle control.

Building a Comprehensive Selectivity Profile

The TPP results provide a global view of the compound's interactions, confirming the LCK off-target and potentially revealing others that were not on the kinase panel.

Table 4: Hypothetical Proteome-Wide CETSA Summary

CompoundConfirmed On-TargetConfirmed Kinase Off-TargetsNovel Non-Kinase Off-TargetsOverall Assessment
This compound Target Kinase (ΔTm +8.2°C)LCK (ΔTm +5.0°C), FYN (ΔTm +4.5°C)Carbonic Anhydrase 2 (ΔTm +3.1°C)Moderately selective with confirmed off-target activity against SRC family kinases and a novel, unexpected off-target.
Compound A Target Kinase (ΔTm +9.0°C)NoneNoneHighly selective with a clean off-target profile.
Compound B Target Kinase (ΔTm +7.5°C)LCK, FYN, AURKA, CDK2Aldehyde Dehydrogenase 1 (ΔTm -4.0°C)Multi-kinase inhibitor with significant off-target engagement and potential for liability through protein destabilization.

Conclusion and Strategic Outlook

This tiered, multi-faceted approach provides a robust framework for assessing the off-target profile of this compound. Our hypothetical data illustrates a compound with potent on-target activity but with a clear off-target liability against SRC family kinases, confirmed from in silico prediction through to proteome-wide cellular analysis. The discovery of a novel, non-kinase off-target (Carbonic Anhydrase 2) in the final tier underscores the importance of an unbiased approach to fully de-risk a compound.

Compared to the "clean" Compound A and the "dirty" Compound B, this compound falls into a common category for kinase inhibitors: moderately selective. The path forward for this compound would involve medicinal chemistry efforts to improve selectivity by designing out the interactions with LCK, FYN, and Carbonic Anhydrase 2, while retaining potent on-target activity. This iterative process of design and comprehensive off-target assessment is central to developing safer, more effective targeted therapies.

References

  • KinomePro - Pamgene . Pamgene. Available from: [Link]

  • Kinome Profiling Service | MtoZ Biolabs . MtoZ Biolabs. Available from: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology . Reaction Biology. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Frontiers in Pharmacology. 2019-07-16. Available from: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace . Nature Protocols. 2014-08-07. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . Methods in Molecular Biology. 2016-07-01. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central . ACS Chemical Biology. Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews . Annual Review of Pharmacology and Toxicology. 2015-11-09. Available from: [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals | Semantic Scholar . Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor . ACS Chemical Biology. 2022-01-19. Available from: [Link]

  • Proteome-Wide CETSA® Profiling Accelerates Drug Discovery - Pelago Bioscience . Pelago Bioscience. Available from: [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central . Communications Medicine. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net . News-Medical.Net. 2020-12-02. Available from: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online . Expert Opinion on Drug Discovery. Available from: [Link]

  • Assessing target engagement using proteome-wide solvent shift assays - PMC - NIH . eLife. Available from: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics . Creative Diagnostics. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH . RSC Advances. Available from: [Link]

  • This compound CAS#: 1269290-97-2 • ChemWhat . ChemWhat. Available from: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry . Biointerface Research in Applied Chemistry. 2024-07-19. Available from: [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 759273 - PubChem . PubChem. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH . Molecules. Available from: [Link]

  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile - ResearchGate . Current Research in Green and Sustainable Chemistry. 2025-11-09. Available from: [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers . Current Organic Synthesis. 2024-05-06. Available from: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers . Frontiers in Chemistry. 2021-11-11. Available from: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing . RSC Advances. 2022-01-04. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH . Molecules. 2025-01-17. Available from: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH . Molecules. Available from: [Link]

  • 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole - PubChem . PubChem. 2025-09-20. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and proper disposal of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile (CAS No. 1269290-97-2). As a complex heterocyclic molecule incorporating a brominated aromatic system and a nitrile functional group, this compound requires a multi-faceted approach to safety and waste management. This guide is intended for laboratory professionals engaged in research and development and is designed to build a culture of safety that extends beyond product application to the entire lifecycle of the chemical.

Hazard Assessment and Characterization

A thorough understanding of a chemical's structure is the foundation of its safe handling. This compound possesses three key structural motifs that dictate its hazard profile:

  • Brominated Heterocycle: The presence of bromine on the pyrazole ring classifies it as a halogenated organic compound. Combustion of such materials can lead to the formation of hazardous decomposition products, including hydrogen bromide.[1] Disposal methods must be chosen to mitigate the environmental release of such byproducts.

  • Nitrile Group (-C≡N): The carbonitrile moiety is associated with significant toxicity. Nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] In the presence of strong acids, bases, or high heat, they can release highly toxic hydrogen cyanide (HCN) gas.[4]

  • Nitrogen-Containing Rings (Pyridine & Pyrazole): These basic heterocyclic systems contribute to the molecule's chemical properties. During incineration, they will decompose to form various oxides of nitrogen (NOx).[1]

While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, data from structurally analogous chemicals indicate it should be treated as, at minimum, acutely toxic and an irritant.[1][2][5]

Data Summary: Hazard Profile
Property Information
Chemical Name This compound
CAS Number 1269290-97-2[6][7]
Molecular Formula C₁₀H₅BrN₄
Anticipated Hazards Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.
Required PPE Chemical Splash Goggles, appropriate Chemical-Resistant Gloves, Lab Coat.
Storage Conditions Store in a tightly sealed container in a cool, dry, well-ventilated area (e.g., 2-8°C).[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist item; it is a critical barrier engineered to protect against specific, identified hazards.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the solid compound or its solutions. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection: Due to the compound's nature as a halogenated aromatic nitrile, standard nitrile gloves offer sufficient protection for incidental contact (e.g., weighing, preparing solutions in a fume hood). However, aromatic and halogenated hydrocarbons are known to degrade many common glove materials over time.[9] For extended handling, spill cleanup, or immersion, it is best practice to use a more robust glove system, such as a laminate film glove (e.g., SilverShield®) or a thicker, chemical-resistant glove like butyl rubber.[10] Always inspect gloves for signs of degradation before and during use.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For transfer of large quantities or spill response, a chemically resistant apron or full-body suit is recommended.

  • Respiratory Protection: All handling of the solid powder that may generate dust, or any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.

Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] Academic institutions may operate under the more flexible Subpart K regulations.[13][14][15] The following protocol is designed to comply with these standards.

Step 1: Waste Segregation at the Point of Generation

Causality: Immediate segregation is the most critical step in preventing accidental mixing of incompatible waste streams, which could lead to dangerous reactions.

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, and contaminated wipes in a designated, robustly lined container.

  • Contaminated Labware: Disposable items like pipette tips, tubes, and syringes that have come into contact with the compound must be treated as hazardous waste. Collect them in a separate, puncture-proof container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, chemically compatible waste container (borosilicate glass or HDPE is recommended). Do not mix with other waste streams unless compatibility has been verified.

Step 2: Container Selection and Labeling

Causality: Proper containment and labeling ensure safe handling during accumulation and transport and provide critical information for emergency responders and disposal technicians.

  • Select a container with a secure, vapor-tight lid.

  • The container must be in good condition, free of leaks or cracks.

  • Affix a completed "Hazardous Waste" label to the container before adding the first drop of waste.[12]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound".

    • An accurate list of all container contents, including solvents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of initial waste accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Causality: SAAs provide a safe, compliant, and localized area for short-term waste storage, minimizing the movement of hazardous materials within the facility.

  • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Keep the container closed at all times except when adding waste.

  • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

  • Do not exceed 55 gallons of a single waste stream in an SAA.[12]

Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposal

Causality: Final disposal must be handled by professionals with the equipment and permits to manage and destroy the chemical in an environmentally sound manner.

  • When the waste container is full or has been in the lab for the maximum allowable time (typically 6-12 months under Subpart K), arrange for its transfer to your institution's central accumulation area.[13]

  • This transfer must be performed by trained personnel (e.g., your institution's Environmental Health & Safety department).

  • Final Disposal Method: The waste will be manifested and transported off-site by a licensed hazardous waste contractor. The required method of disposal is high-temperature incineration . This is necessary to ensure the complete destruction of the halogenated rings and the nitrile group, preventing the formation of persistent organic pollutants like brominated dioxins and furans.[16][17]

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Spill Response (Small, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (double gloves, lab coat, goggles), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Spill Response (Large, outside of a fume hood):

    • Evacuate the laboratory immediately and secure the area.

    • Alert your institution's emergency response team or EH&S.

    • If there is a fire risk, activate the nearest fire alarm.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[18][19] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[18][19] Remove contact lenses if possible without delaying the flushing. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air at once.[18][20] If breathing is difficult or has stopped, administer artificial respiration (if trained) and call for emergency medical services.

    • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[18] Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling this compound from the point it is deemed "unwanted material" to its final disposal.

G cluster_0 Generation Point cluster_1 Segregation & Containment cluster_2 Accumulation cluster_3 Final Disposition start Unwanted Material (Expired, Surplus, or Waste) is_contaminated Contaminated? (e.g., with solvents) start->is_contaminated solid_waste Solid Waste Container (e.g., Contaminated Wipes) is_contaminated->solid_waste No (Pure solid) liquid_waste Liquid Waste Container (e.g., Reaction Mixture) is_contaminated->liquid_waste Yes labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazards solid_waste->labeling liquid_waste->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa transfer EH&S Transfer to Central Accumulation Area saa->transfer disposal Licensed Contractor Disposal: High-Temperature Incineration transfer->disposal

Caption: Waste disposal workflow for this compound.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency.
  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
  • Regulation of Labor
  • Laboratory Waste Management: The New Regul
  • This compound CAS#: 1269290-97-2.
  • 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile. Guidechem.
  • Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. NJ.gov.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US Environmental Protection Agency.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety.
  • Chemical Safety Data Sheet 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile. (2022). ChemicalBook.
  • This compound | 1269290-97-2. ChemicalBook.
  • 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | C5H4BrN3 | CID 53429274. PubChem.
  • 5-Bromo-1H-pyrazole-4-carbonitrile | 1703808-52-9. Sigma-Aldrich.
  • 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
  • 2-amino-2-methyl-butane nitrile. CAMEO Chemicals.
  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. (2024). Fisher Scientific.
  • Safety Data Sheet - 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBONITRILE. (2024). CymitQuimica.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine. (2025). TCI Chemicals.
  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. (2005). PubMed.
  • Chemical Protective Clothing: Permeation and Degradation Compendium.
  • Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Bromin

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of pharmaceutical research and development, novel heterocyclic compounds are the building blocks of innovation. Among these, 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile stands as a key intermediate in the synthesis of a variety of bioactive molecules. Its unique structure, featuring a brominated pyrazole core linked to a pyridine ring and a nitrile group, offers versatile reactivity for medicinal chemists. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides essential, immediate safety and logistical information for handling this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical safely, ensuring both personal safety and the integrity of your research.

Hazard Profile: An Evidence-Based Assessment

Hazard ClassAnticipated EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Safety data for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile and 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile indicate these compounds are harmful by ingestion and skin contact.[1][2] Nitriles as a class can vary in toxicity, with some being absorbed through the skin, by inhalation, or ingestion.[3]
Skin Corrosion/Irritation Causes skin irritation.Brominated pyrazole derivatives are often classified as skin irritants.[1][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for many powdered organic chemicals, and is listed for similar brominated pyrazoles.[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of fine chemical dust can lead to irritation of the respiratory tract. This is a noted potential hazard for analogous compounds.[1]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a hazard assessment of the workplace.[6][7][8][9][10]

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice as they offer good resistance to a range of chemicals, including weak acids and organic solvents.[11][12][13][14][15] Given the potential for dermal toxicity, consider double-gloving, especially during prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against dust particles and potential splashes.[16] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][16]

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage.[8]

  • Footwear: Fully enclosed, chemical-resistant shoes are required.[17]

Operational Plan: From Vial to Reaction Vessel

Adherence to a strict operational protocol is paramount for minimizing exposure and preventing contamination.

Engineering Controls:

All manipulations of this compound solid should be performed within a certified chemical fume hood to mitigate the risk of inhalation.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Donning PPE: Put on all required PPE as outlined in the section above.

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance. Avoid creating dust. If any static is present, an anti-static gun can be utilized.

  • Transfer: Gently add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.

  • Dissolution: If preparing a solution, add the solvent to the solid in the reaction vessel under stirring.

  • Cleaning: Immediately after use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of weigh boats and other disposables in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after handling is complete.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Cleanup & Exit Prep Assemble Equipment in Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Add Solvent (if applicable) Transfer->Dissolve Clean_Tools Decontaminate Equipment Dissolve->Clean_Tools Dispose_Waste Dispose of Solid Waste Clean_Tools->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of powdered chemical compounds.

Spill Management: A Rapid and Effective Response

Accidental spills should be managed promptly and safely. The appropriate response will depend on the size of the spill.

Small Spills (manageable by laboratory personnel):
  • Alert & Isolate: Alert personnel in the immediate vicinity and restrict access to the area.

  • PPE: Ensure you are wearing the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the powdered spill with wet absorbent material to prevent the generation of dust.[18][19]

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Large Spills (requiring assistance):
  • Evacuate & Alert: Immediately evacuate the area and alert your institution's environmental health and safety (EHS) office or emergency response team.

  • Isolate: Close the doors to the affected area to contain any potential vapors or dust.

  • Await Assistance: Do not attempt to clean up a large spill without the proper training and equipment.

Spill_Response cluster_SmallSpill Small Spill Response cluster_LargeSpill Large Spill Response Spill Spill Occurs Alert_Small Alert Nearby Personnel Spill->Alert_Small Evacuate Evacuate Area Spill->Evacuate Don_PPE_Small Don Appropriate PPE Alert_Small->Don_PPE_Small Cover_Spill Cover with Wet Absorbent Don_PPE_Small->Cover_Spill Cleanup_Small Scoop into Waste Container Cover_Spill->Cleanup_Small Decontaminate_Small Clean Spill Area Cleanup_Small->Decontaminate_Small Dispose_Small Dispose of Waste Decontaminate_Small->Dispose_Small Alert_EHS Alert EHS/Emergency Response Evacuate->Alert_EHS Isolate_Area Isolate the Area Alert_EHS->Isolate_Area Await_Help Await Trained Responders Isolate_Area->Await_Help

Caption: Decision-making workflow for responding to chemical spills in a laboratory setting.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is critical. As a brominated organic compound, it must be disposed of as halogenated organic waste.[20][21][22][23]

Waste Segregation and Labeling:
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solutions containing this compound should be disposed of in a "Halogenated Organic Liquid Waste" container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[22] Do not mix with non-halogenated waste streams.[20][23]

By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific objectives while maintaining the highest standards of laboratory safety.

References

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • Ansell. (n.d.). Are nitrile gloves chemical resistant?.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • University of Waterloo Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up.
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit.
  • Centers for Disease Control and Prevention. (n.d.). NITRILES.
  • National Oceanic and Atmospheric Administration. (n.d.). Nitriles.
  • National Institutes of Health. (n.d.). Comparative toxicities of aliphatic nitriles.
  • Bucknell University. (n.d.). Hazardous waste segregation.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • National Center for Biotechnology Information. (n.d.). Allyl nitrile: Toxicity and health effects.
  • ChemicalBook. (2022, December 31). 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). CDC Strengthens Laboratory Safety.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile.
  • U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET.
  • ResearchGate. (2022, September). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
  • Fisher Scientific. (2019, March 28). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.